14-Bromodaunorubicin
Description
BenchChem offers high-quality 14-Bromodaunorubicin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 14-Bromodaunorubicin including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-(2-bromoacetyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28BrNO10/c1-10-22(31)13(29)6-17(38-10)39-15-8-27(36,16(30)9-28)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15,17,22,31,33,35-36H,6-9,29H2,1-2H3/t10-,13-,15-,17-,22+,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQRWYZDETCDVGB-TZSSRYMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CBr)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CBr)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28BrNO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20215356 | |
| Record name | 14-Bromodaunorubicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20215356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
606.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65026-79-1 | |
| Record name | 14-Bromodaunorubicin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065026791 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14-Bromodaunorubicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20215356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
14-Bromodaunorubicin mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of 14-Bromodaunorubicin
Prepared for Researchers, Scientists, and Drug Development Professionals
Executive Summary
14-Bromodaunorubicin is a synthetic anthracycline antibiotic, a derivative of the potent chemotherapeutic agent daunorubicin.[] Like its parent compound, its cytotoxic effects against cancer cells are not attributable to a single pathway but rather a multi-pronged assault on cellular integrity. This guide provides a detailed exploration of the core mechanisms of action, focusing on three primary pillars: direct DNA intercalation, enzymatic poisoning of topoisomerase II, and the generation of cytotoxic reactive oxygen species (ROS). The inclusion of a bromine atom at the 14-position provides unique electronic and steric properties, making this compound a valuable tool for investigating structure-activity relationships within the anthracycline class.[] We will dissect each mechanism, provide validated experimental protocols for their investigation, and discuss the broader cellular context of drug uptake, metabolism, and resistance.
The Tripartite Mechanism of 14-Bromodaunorubicin
The profound anti-neoplastic activity of 14-Bromodaunorubicin, like other anthracyclines, stems from its ability to induce catastrophic levels of cellular damage, culminating in programmed cell death (apoptosis).[2][3] This is achieved through a coordinated attack on DNA structure, function, and the enzymes that maintain its integrity.
Pillar I: DNA Intercalation
The foundational mechanism is the physical insertion of the drug's planar anthraquinone ring system between the base pairs of the DNA double helix.[4][5][6] This process, known as intercalation, has profound consequences for cellular function.
-
Structural Distortion: Upon insertion, 14-Bromodaunorubicin forces a local unwinding of the DNA helix, altering its conformation.[4] This distortion interferes with the binding of transcription factors and DNA polymerases, effectively halting both transcription and replication.[2][4]
-
Histone Eviction: Intercalation can displace histones from chromatin, disrupting the higher-order structure of genetic material and further impeding gene expression and DNA repair processes.[4][7]
-
Sequence Preference: Anthracyclines exhibit a preference for intercalating at sequences rich in guanine and cytosine (G/C) base pairs.[4] The daunosamine sugar moiety of the molecule settles into the minor groove of the DNA, further stabilizing the complex.[4]
The bromine substitution at the C-14 position can influence the electronic properties of the molecule, potentially altering the strength and dynamics of this intercalative binding, a key area of study for structure-activity relationship analysis.[]
Caption: The process of DNA intercalation by 14-Bromodaunorubicin.
Pillar II: Topoisomerase II Poisoning
While intercalation disrupts DNA processes, the inhibition of topoisomerase II is a major driver of irreversible, lethal DNA damage.[8][9] Topoisomerase II is a vital enzyme that resolves DNA topological stress during replication by creating and resealing double-strand breaks (DSBs).[10][11] 14-Bromodaunorubicin acts as a "topoisomerase poison" rather than a simple inhibitor.
-
Stabilization of the Cleavage Complex: The drug does not prevent the enzyme from cutting the DNA. Instead, it intercalates into the DNA adjacent to the enzyme and stabilizes the "cleavage complex"—a transient intermediate where topoisomerase II is covalently bound to the 5' ends of the cut DNA.[4][8]
-
Prevention of Religation: By stabilizing this complex, 14-Bromodaunorubicin prevents the enzyme from religating the DNA strands.[4][11]
-
Accumulation of DSBs: When a replication fork collides with this trapped complex, the transient DSB is converted into a permanent, lethal lesion. The accumulation of these DSBs throughout the genome triggers a robust DNA damage response, leading to cell cycle arrest and apoptosis.[11]
Caption: Mechanism of Topoisomerase II poisoning by 14-Bromodaunorubicin.
Pillar III: Generation of Reactive Oxygen Species (ROS)
Separate from its nuclear activities, 14-Bromodaunorubicin can induce cytotoxicity through the generation of ROS.[5] This process is a key contributor to both its anti-tumor effects and its notable cardiotoxicity.[12][13]
-
Redox Cycling: The quinone moiety of the anthracycline molecule can undergo enzymatic reduction to a semiquinone free radical.[13]
-
Oxygen Reaction: In the presence of molecular oxygen, this semiquinone is re-oxidized back to the parent quinone, transferring an electron to oxygen to form the superoxide anion (O₂⁻).
-
Cascade of ROS: This initiates a cascade that produces other ROS, including hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH). These molecules cause widespread damage to DNA, proteins, and cellular membranes through lipid peroxidation.[2][5]
| Mechanism | Primary Target | Molecular Effect | Cellular Outcome |
| DNA Intercalation | DNA Double Helix | Unwinding of helix, steric hindrance.[4] | Inhibition of transcription and replication.[2] |
| Topo II Poisoning | Topoisomerase II Enzyme | Stabilization of the DNA-enzyme cleavage complex.[8] | Accumulation of DNA double-strand breaks.[11] |
| ROS Generation | Molecular Oxygen | Redox cycling of the quinone moiety to produce superoxide.[13] | Oxidative damage to lipids, proteins, and DNA.[5] |
Experimental Validation: Core Methodologies
To rigorously investigate the mechanisms of 14-Bromodaunorubicin, a series of validated assays are essential. The causality behind these protocols is as important as the steps themselves.
Protocol: DNA Unwinding Assay
This assay directly assesses the intercalative properties of a compound. The principle is that intercalation unwinds the DNA helix. When a topoisomerase relaxes this unwound plasmid in the presence of the drug, the resulting DNA will become negatively supercoiled upon removal of the drug and enzyme.[14][15]
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322, 0.5 µg), 10x Topoisomerase I reaction buffer, and sterile water.
-
Compound Addition: Add varying concentrations of 14-Bromodaunorubicin (or a vehicle control, like DMSO). Incubate for 10 minutes at 37°C to allow for intercalation.
-
Enzymatic Relaxation: Add Vaccinia Topoisomerase I (1 unit). This enzyme is chosen for its robust activity. Incubate for 30 minutes at 37°C. The enzyme will relax the plasmid, "locking in" the unwinding caused by the drug.
-
Reaction Termination: Stop the reaction by adding SDS (to 0.5%) and Proteinase K (to 50 µg/mL). This denatures the topoisomerase and digests it, releasing the DNA. Incubate for another 30 minutes.
-
Analysis: Add loading dye and resolve the DNA topoisomers on a 1% agarose gel. Stain with ethidium bromide and visualize under UV light.
-
Interpretation: A non-intercalating compound will result in a relaxed plasmid band. An intercalator like 14-Bromodaunorubicin will produce a ladder of negatively supercoiled plasmid bands, with greater supercoiling indicating higher drug concentrations.[15]
Protocol: Topoisomerase II-Mediated kDNA Decatenation Assay
This assay measures the ability of a compound to inhibit the catalytic activity of Topoisomerase II. Kinetoplast DNA (kDNA) is a large network of interlocked circular DNA molecules found in trypanosomes. Topoisomerase II can "decatenate" this network into individual minicircles.[16][17]
Methodology:
-
Reaction Setup: In a microcentrifuge tube, assemble 10x Topoisomerase II reaction buffer, 200 ng of kDNA, and sterile water. The buffer must contain ATP, as it is required for Topo II catalytic activity.
-
Inhibitor Addition: Add varying concentrations of 14-Bromodaunorubicin or a known Topo II poison like etoposide as a positive control.
-
Enzyme Addition: Add human Topoisomerase IIα (1-2 units) and incubate for 30 minutes at 37°C.
-
Termination: Stop the reaction by adding 5x stop buffer/loading dye containing SDS and EDTA. The SDS denatures the enzyme, revealing any trapped cleavage complexes.
-
Analysis: Run the samples on a 1% agarose gel. Stain with ethidium bromide.
-
Interpretation: The negative control (no enzyme) will show kDNA remaining in the well. The positive control (enzyme, no drug) will show decatenated minicircles running as distinct bands. An effective inhibitor will show a dose-dependent decrease in the formation of minicircles, with the kDNA network remaining in the well.[16]
Caption: Experimental workflow for the kDNA decatenation assay.
Protocol: Cell Viability (MTT/CCK-8) Assay
This assay provides a quantitative measure of a drug's overall cytotoxicity. The principle relies on the ability of metabolically active, viable cells to reduce a tetrazolium salt (like MTT or WST-8 in CCK-8 kits) into a colored formazan product.[18][19]
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., leukemia cell line HL-60) in a 96-well plate at a predetermined density and allow them to adhere/stabilize overnight.
-
Drug Treatment: Treat the cells with a serial dilution of 14-Bromodaunorubicin for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only controls.
-
Reagent Addition: Remove the drug-containing media and add fresh media containing the MTT or CCK-8 reagent. Incubate for 1-4 hours as per the manufacturer's instructions. This step is critical as it measures the metabolic activity of the remaining cells.
-
Measurement: If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Read the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for CCK-8) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results to determine the IC₅₀ value (the concentration of drug that inhibits 50% of cell growth/viability).[18]
Cellular Dynamics: Uptake, Metabolism, and Resistance
The efficacy of 14-Bromodaunorubicin is heavily influenced by its interaction with the cellular environment.
-
Cellular Uptake: Anthracyclines primarily enter cells via passive diffusion across the cell membrane.[20] Their intracellular accumulation can be enhanced by nanoparticle-based delivery systems.[21] The rate of uptake and retention is a critical determinant of cytotoxicity.
-
Metabolism: Inside the cell, daunorubicin can be metabolized by aldo-keto reductases to a primary alcohol metabolite, daunorubicinol.[22] While this metabolite is less potent, its formation and retention can influence the overall drug exposure and toxicity profile. The C-14 position is a site of hydroxylation for converting daunorubicin to doxorubicin, a reaction catalyzed by the enzyme DoxA, highlighting the metabolic significance of this position.[23]
-
Mechanisms of Resistance: Tumor cells can develop resistance to anthracyclines through several mechanisms.[24][25][26] The most common is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, which actively pump the drug out of the cell. Other mechanisms include alterations in topoisomerase II expression or mutation, activation of pro-survival signaling pathways like MAPK/ERK, and enhanced DNA repair capabilities.[24][26]
Conclusion and Future Perspectives
14-Bromodaunorubicin exerts its potent anticancer effects through a sophisticated, multi-pronged mechanism of action that includes DNA intercalation, the poisoning of topoisomerase II, and the generation of reactive oxygen species. Its unique structure makes it an invaluable tool for dissecting the nuanced structure-activity relationships that govern anthracycline efficacy.[] Understanding these core mechanisms, validated through the robust experimental protocols detailed herein, is paramount for the development of novel anthracycline analogs with improved therapeutic indices. Future research should focus on strategies to overcome resistance mechanisms and to selectively target drug activity to tumor cells, thereby mitigating off-target toxicities such as cardiotoxicity.
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Daunorubicin - StatPearls - NCBI Bookshelf. (URL: [Link])
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Daunorubicin - Wikipedia. (URL: [Link])
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What is the mechanism of Daunorubicin? - Patsnap Synapse. (URL: [Link])
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Molecular Mechanisms of Anthracycline Activity | Request PDF - ResearchGate. (URL: [Link])
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Generation of reactive oxygen species is not involved in idarubicin-induced apoptosis in human leukaemic cells - PubMed. (URL: [Link])
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Topoisomerase II inhibitors | BIOCEV. (URL: [Link])
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Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. (URL: [Link])
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Doxorubicin-induced reactive oxygen species generation and intracellular Ca2+ increase are reciprocally modulated in rat cardiomyocytes - PubMed. (URL: [Link])
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Uptake and metabolism of daunorubicin by human leukemia cells - PubMed. (URL: [Link])
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New findings in the study on the intercalation of bisdaunorubicin and its monomeric analogues with naked and nucleus DNA - PubMed. (URL: [Link])
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Targeting DNA topoisomerase II in cancer chemotherapy - PMC. (URL: [Link])
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Unveiling the Complexities: Exploring Mechanisms of Anthracycline-induced Cardiotoxicity. (URL: [Link])
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DNA unwinding and inhibition of T4 DNA ligase by anthracyclines - Oxford Academic. (URL: [Link])
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Topoisomerase Assays - PMC - NIH. (URL: [Link])
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Mechanisms of doxorubicin-induced drug resistance and drug resistant tumour growth in a murine breast tumour model - PMC. (URL: [Link])
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Rational Design of Daunorubicin C-14 Hydroxylase Based on the Understanding of Its Substrate-Binding Mechanism - NIH. (URL: [Link])
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DNA intercalating drugs: Mechanisms of action in cancer treatment - PubMed. (URL: [Link])
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pH-Sensitive Liposomes for Enhanced Cellular Uptake and Cytotoxicity of Daunorubicin in Melanoma (B16-BL6) Cell Lines - MDPI. (URL: [Link])
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DNA Unwinding Assay - Inspiralis. (URL: [Link])
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Mechanisms explaining the generation of reactive oxygen species from doxorubicin. - ResearchGate. (URL: [Link])
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(PDF) Molecular-Level Understanding of the Anticancer Action Mechanism of Anthracyclines. (URL: [Link])
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Exploring Mechanisms of Early Acquired Resistance to Doxorubicin in Melanoma in 3D Model Abstract - bioRxiv. (URL: [Link])
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Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method | ACS Omega. (URL: [Link])
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Molecular basis for the DNA damage induction and anticancer activity of asymmetrically substituted anthrapyridazone PDZ-7 - PMC - NIH. (URL: [Link])
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Study on the enhanced cellular uptake effect of daunorubicin on leukemia cells mediated via functionalized nickel nanoparticles - PubMed. (URL: [Link])
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Resistance Mechanism of Acute Myeloid Leukemia Cells Against Daunorubicin and Cytarabine: A Literature Review - PubMed. (URL: [Link])
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DNA intercalators and using them as anticancer drugs - International Journal of Advanced Biological and Biomedical Research. (URL: [Link])
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Thermodynamics and Kinetics of the Deintercalation of a Novel Anthracycline from Double-Stranded Oligonucleotide DNA | The Journal of Physical Chemistry B - ACS Publications. (URL: [Link])
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(PDF) Guideline for anticancer assays in cells - ResearchGate. (URL: [Link])
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DNA damage independent inhibition of NF-kB transcription by anthracyclines. (URL: [Link])
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Chemical and physical properties of 14-Bromodaunorubicin hydrobromide
Chemical Intermediate & Anthracycline Precursor
Executive Summary
14-Bromodaunorubicin hydrobromide (CAS: 60873-68-9) is a critical semi-synthetic anthracycline intermediate. It serves as the primary electrophilic gateway for converting the natural product Daunorubicin into the widely used chemotherapeutic Doxorubicin (Adriamycin). Its strategic value lies in the reactivity of the C-14 bromomethyl ketone, which allows for facile nucleophilic substitution. This property, while synthetically useful, renders the compound inherently unstable, hygroscopic, and sensitive to light/hydrolysis. This guide details its physicochemical profile, synthetic utility, handling protocols, and safety considerations for research and development applications.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The compound retains the tetracyclic anthraquinone aglycone (daunomycinone) linked to an amino sugar (daunosamine), but is distinguished by the introduction of a bromine atom at the C-14 position.[]
Nomenclature & Identification
| Property | Detail |
| IUPAC Name | (8S,10S)-10-[(3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-(2-bromoacetyl)-6,8,11-trihydroxy-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione hydrobromide |
| Common Synonyms | 14-Bromodaunomycin HBr; Doxorubicin Impurity C (EP); Bromodaunorubicin |
| CAS Number | 60873-68-9 (Hydrobromide salt); 65026-79-1 (Free base) |
| Molecular Formula | C₂₇H₂₈BrNO₁₀[2][][3][4][5][6][7][8][9][10] · HBr |
| Molecular Weight | 687.33 g/mol (Salt); 606.4 g/mol (Free base cation) |
| Appearance | Red to dark red crystalline powder |
Physicochemical Constants
| Parameter | Value / Characteristic |
| Solubility | DMSO: Soluble (Slightly)Methanol: Sparingly solubleWater: Slightly soluble (Hydrolysis risk)Chloroform: Insoluble |
| Melting Point | Decomposes prior to melting (characteristic of HBr salts of anthracyclines) |
| Hygroscopicity | High.[4][6] Rapidly absorbs atmospheric moisture, leading to hydrolysis at C-14. |
| pKa | ~7.8 (Amine group on daunosamine sugar) |
| Stability | Unstable in basic media (pH > 8). Photosensitive. Thermolabile. |
Synthetic Utility & Reaction Mechanisms
The primary utility of 14-Bromodaunorubicin is its role as a "chemical hinge" to install the C-14 hydroxyl group found in Doxorubicin.
Mechanism of Transformation (Daunorubicin Doxorubicin)
The conversion involves the bromination of the C-14 methyl ketone of Daunorubicin followed by nucleophilic substitution.
-
Bromination: Daunorubicin is treated with bromine (
) or a brominating agent (e.g., pyridinium hydrobromide perbromide) to yield 14-Bromodaunorubicin. -
Nucleophilic Substitution: The C-14 bromide is a potent leaving group.
-
Direct Hydrolysis:[8] Reaction with
yields Doxorubicin directly, but this often leads to degradation due to the basic conditions required. -
Esterification (Preferred): Reaction with a carboxylate (e.g., sodium formate or sodium acetate) yields a 14-acyl intermediate.
-
-
Final Hydrolysis: The 14-acyl group is hydrolyzed under mild alkaline conditions to reveal the C-14 hydroxyl of Doxorubicin.
Visualization: Synthesis Pathway
Caption: Synthetic pathway from Daunorubicin to Doxorubicin via the 14-Bromo intermediate.[8]
Experimental Protocols
Disclaimer: These protocols are for research purposes only. All procedures must be conducted in a fume hood by trained personnel.
Synthesis of 14-Bromodaunorubicin (General Procedure)
This method utilizes controlled bromination to minimize degradation of the glycosidic bond.
-
Preparation: Dissolve Daunorubicin HCl (1 eq) in a mixture of anhydrous Methanol and Dioxane (1:2 ratio).
-
Bromination: Add a solution of Bromine (1.1 eq) in Chloroform dropwise at 20–25°C.
-
Critical Step: Monitor the reaction by HPLC or TLC. Over-bromination leads to dibromo byproducts; under-bromination leaves starting material.
-
-
Precipitation: Once the reaction is complete (typically < 2 hours), precipitate the product by adding dry Ether (diethyl ether or MTBE).
-
Isolation: Filter the red precipitate under inert gas (Nitrogen/Argon) to prevent moisture absorption. Wash with Ether.
-
Drying: Dry in a vacuum desiccator over
.
Conversion to Doxorubicin (Formate Method)
This route avoids strong bases, preserving the anthracycline skeleton.
-
Substitution: Dissolve 14-Bromodaunorubicin in aqueous acetone. Add Sodium Formate (excess, ~5-10 eq).
-
Incubation: Stir at room temperature for 24–48 hours. The bromide is displaced by formate.
-
Hydrolysis: Adjust pH to 7.6–8.0 using dilute
. The formate ester hydrolyzes to the alcohol. -
Extraction: Extract Doxorubicin with Chloroform/Methanol.
Handling, Stability & Safety
The instability of 14-Bromodaunorubicin requires rigorous handling protocols. It is significantly more reactive than Daunorubicin or Doxorubicin.
Stability Risks
-
Hydrolysis: The C-14 bromine hydrolyzes rapidly in water to form HBr and Doxorubicin. This reaction is autocatalytic as the generated acid can degrade the glycosidic bond.
-
Photolysis: Anthracyclines generate free radicals upon exposure to light, leading to ring cleavage.
-
Thermal: Decomposes above room temperature; store frozen.
Storage & Handling Workflow
Caption: Recommended workflow to maintain compound integrity during experimental use.
Safety Profile (GHS Classification)
-
Acute Toxicity: Category 3 (Toxic if swallowed).
-
Carcinogenicity: Category 2 (Suspected of causing cancer).
-
Reproductive Toxicity: Category 1B (May damage fertility or the unborn child).
-
PPE: Double nitrile gloves, lab coat, safety goggles, and NIOSH-approved respirator if powder handling is open.
Analytical Characterization
Quality control of 14-Bromodaunorubicin is challenging due to its reactivity.
HPLC Analysis
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters Symmetry).
-
Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.
-
Note: Avoid phosphate buffers if possible, or keep pH acidic (< 3.0) to prevent in-situ hydrolysis during the run.
-
-
Detection: UV at 254 nm and 480 nm (characteristic anthracycline quinone absorption).
-
Retention Time: Typically elutes after Doxorubicin but before Daunorubicin due to the polarity of the Br vs OH vs H substituents.
NMR Spectroscopy ( -NMR)
Key diagnostic signals in DMSO-
-
C-14 Protons: A distinct AB system (or singlet if averaging) around
4.5–5.0 ppm, shifted downfield compared to the methyl group of Daunorubicin ( 2.3 ppm). -
Aromatic Protons: Signals at
7.6–7.9 ppm (H-1, H-2, H-3). -
Sugar Methyl: Doublet at
1.1–1.2 ppm.
References
-
PubChem. (n.d.).[4] Compound Summary: 14-Bromodaunorubicin hydrobromide (CID 12822071).[4] National Library of Medicine. Retrieved from [Link]
-
Horton, D., Priebe, W., & Sznaidman, M. (1988).[7] Preparative procedures for conversion of daunorubicin into doxorubicin (Adriamycin) and 14-O-acetyldoxorubicin by way of 14-bromodaunorubicin. Carbohydrate Research, 184, 231-235.[7] Retrieved from [Link]
- Google Patents. (1991). US5008380A: Process for the conversion of daunorubicin into doxorubicin.
Sources
- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 3. 14-Bromo Daunorubicin Hydrobromide Salt (>75%) | 60873-68-9 [sigmaaldrich.com]
- 4. 14-Bromodaunorubicin hydrobromide | C27H29Br2NO10 | CID 12822071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 14-Bromo Daunorubicin Hydrobromide (>75%) [lgcstandards.com]
- 6. Hydrogen bromide | 10035-10-6 [chemicalbook.com]
- 7. Preparative procedures for conversion of daunorubicin into doxorubicin (Adriamycin) and 14-O-acetyldoxorubicin by way of 14-bromodaunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. koreascience.kr [koreascience.kr]
- 10. mdpi.com [mdpi.com]
Technical Guide: 14-Bromodaunorubicin in Doxorubicin API
The following technical guide details the management, analysis, and control of 14-Bromodaunorubicin (Doxorubicin Impurity C) within the context of Doxorubicin Hydrochloride drug substance manufacturing.
Status: Process-Related Impurity & Genotoxic Risk Target Audience: CMC Leads, Analytical Chemists, Process Engineers[1]
Executive Summary
14-Bromodaunorubicin (CAS: 65026-79-1) is a critical process-related intermediate in the semi-synthesis of Doxorubicin from Daunorubicin.[1] Chemically, it is the result of C-14 bromination of the Daunorubicin side chain.
Due to the presence of an
Chemical Context: Synthesis & Formation Mechanism
To control an impurity, one must understand its origin. Doxorubicin is rarely isolated from fermentation directly; it is semi-synthesized from Daunorubicin.
The Mechanism
The transformation involves functionalizing the C-14 position of the anthracycline side chain.
-
Halogenation: Daunorubicin reacts with bromine (
) or a brominating agent (e.g., pyridinium hydrobromide perbromide) to form 14-Bromodaunorubicin . -
Hydrolysis/Substitution: The 14-bromo intermediate undergoes nucleophilic substitution (often via a formate ester intermediate) to install the hydroxyl group, yielding Doxorubicin.
Critical Control Point: If the hydrolysis step is incomplete, unreacted 14-Bromodaunorubicin carries over into the final API.[1]
Visualization: Synthesis & Impurity Pathway
The following diagram illustrates the reaction flow and where the impurity originates.
Figure 1: Semi-synthesis of Doxorubicin highlighting the origin of 14-Bromodaunorubicin.[1]
Regulatory Landscape & Toxicology (ICH M7)
Because 14-Bromodaunorubicin contains a reactive alkyl halide structure, it can alkylate DNA bases, posing a genotoxic risk.[1]
Classification & Limits
-
ICH M7 Classification: Class 2 (Known mutagenic structure with limited specific carcinogenicity data) or Class 3 (Alerting structure unrelated to API).
-
Limit Calculation: Since Doxorubicin is a mutagenic chemotherapeutic itself, the control strategy for impurities differs slightly from non-oncology drugs. However, for process impurities that may have different mechanisms of action or higher potency, the Threshold of Toxicological Concern (TTC) is the baseline.
Analytical Strategy: Detection & Quantification
Detecting 14-Bromodaunorubicin requires separating it from the massive Doxorubicin main peak and the similar Daunorubicin peak.[1]
Method Development Principles
-
Column Selection: A C18 (L1) column is standard. The bromine atom makes the impurity significantly more lipophilic than Doxorubicin.
-
Elution Order:
-
Detection:
-
UV: 254 nm (general aromatic) or 480 nm (visible, specific to anthracyclines, reduces baseline noise).[1]
-
Fluorescence: Ex 480 nm / Em 560 nm (High sensitivity for trace analysis).
-
Recommended Protocol (HPLC)
This protocol is derived from standard EP/USP methodologies for anthracyclines but optimized for lipophilic impurity separation.
| Parameter | Condition |
| Column | C18, |
| Mobile Phase A | 0.1% Formic Acid in Water (or Ammonium Formate buffer pH 3.[1]6) |
| Mobile Phase B | Acetonitrile : Methanol (50:50) |
| Gradient | Time 0: 70% A; Time 30: 20% A; Time 40: 20% A. (Adjust to ensure 14-Br elutes) |
| Flow Rate | |
| Temperature | |
| Injection Vol |
Analytical Workflow Visualization
The following decision tree guides the analytical handling of this impurity.
Figure 2: Analytical workflow for identifying 14-Bromodaunorubicin.
Control Strategy & Purification
To ensure compliance with the strict limits (ppm level), the manufacturing process must include robust purge steps.
Reaction Completion
-
Process Control: Monitor the disappearance of 14-Bromodaunorubicin during the hydrolysis step using HPLC. Do not proceed to workup until the intermediate is
. -
Reagents: Ensure excess sodium formate (or hydrolysis agent) and adequate reaction time.
Purification Techniques
If the reaction leaves residual 14-bromo, standard crystallization may not be sufficient due to structural similarity.[1]
-
Preparative HPLC: Industrial prep-HPLC on C18 stationary phase is the most effective method for removing this specific impurity due to the large difference in retention time (hydrophobicity).
-
Resin Adsorption (HP-20): Adsorption on hydrophobic resins followed by step-gradient elution can separate the more lipophilic bromo-derivative from the product.[1]
References
-
European Pharmacopoeia (Ph.[4][5] Eur.) . Monograph: Doxorubicin Hydrochloride. (Lists Impurity C as 14-bromodaunorubicin).[1]
-
ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[6][7][8][9]
-
PubChem . 14-Bromodaunorubicin - Compound Summary. National Library of Medicine.
-
United States Pharmacopeia (USP) . Doxorubicin Hydrochloride Monograph. (Details chromatographic conditions for impurity profiling). [1]
-
Lhasa Limited . Calculating Safe Limits for Carcinogens under ICH M7. (Methodology for TD50 and TTC calculations).
Sources
- 1. uspbpep.com [uspbpep.com]
- 2. database.ich.org [database.ich.org]
- 3. mdpi.com [mdpi.com]
- 4. scribd.com [scribd.com]
- 5. Doxorubicin Hydrochloride | C27H30ClNO11 | CID 443939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. How To Calculate The Safe Limit For Carcinogens As Per ICH M7 | Lhasa Limited [lhasalimited.org]
- 8. researchgate.net [researchgate.net]
- 9. An Addendum to ICH M7 provides practical Examples to calculate compound-specific Acceptable Intakes - ECA Academy [gmp-compliance.org]
Whitepaper: A Technical Guide to the Discovery and Validation of Novel Anthracycline Derivatives
Abstract
Anthracyclines remain among the most potent and widely used chemotherapeutic agents, forming the backbone of treatment for numerous hematological and solid tumors.[1][2] However, their clinical utility is severely hampered by dose-dependent cardiotoxicity and the emergence of multidrug resistance.[3][4] This guide provides an in-depth technical framework for researchers and drug development professionals dedicated to discovering the next generation of anthracycline derivatives. We will move beyond standard protocols to explore the causal reasoning behind experimental design, from rational chemical synthesis and high-throughput screening to robust preclinical validation. Our focus is on creating a self-validating workflow that logically connects molecular design to functional outcomes, with the ultimate goal of engineering novel derivatives with an improved therapeutic index.
Part 1: The Clinical Imperative and Molecular Challenges
The story of anthracyclines begins with the isolation of daunorubicin from Streptomyces peucetius in the 1960s, followed shortly by its more potent analog, doxorubicin.[4] Their profound efficacy is rooted in a dual mechanism of action against cancer cells: intercalation into DNA and, most critically, the inhibition of topoisomerase II (Top2).[1][3][5] This inhibition stabilizes the enzyme-DNA cleavage complex, preventing the re-ligation of DNA strands and leading to catastrophic double-strand breaks that trigger apoptosis.[6]
However, this potent cytotoxic mechanism is not without significant liabilities:
-
Cumulative Cardiotoxicity: The primary dose-limiting factor is anthracycline-induced cardiotoxicity (AIC), which can manifest as asymptomatic left ventricular dysfunction or progress to irreversible, end-stage heart failure.[7] A critical insight for drug developers is that the mechanism of cardiotoxicity is largely separable from the antitumor effect.[8] It is primarily driven by the generation of reactive oxygen species (ROS) via the redox cycling of the anthraquinone core and its interaction with iron, leading to mitochondrial damage in cardiomyocytes.[4][8][9] Furthermore, while the anticancer effect is mainly mediated by Topoisomerase II-alpha (Top2a) in cancer cells, cardiotoxicity is strongly linked to the inhibition of Topoisomerase II-beta (Top2b) in heart muscle cells.[9][10]
-
Multidrug Resistance (MDR): Cancer cells can develop resistance to anthracyclines, often through the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux the drug from the cell, reducing its intracellular concentration and efficacy.[3]
These challenges form the foundational "why" behind the relentless search for new derivatives. The goal is not merely to create more potent compounds, but to rationally engineer molecules that uncouple therapeutic efficacy from off-target toxicity and can evade resistance mechanisms.
Figure 1: Dual pathways of anthracycline action.
Part 2: Modern Discovery and Design Strategies
The development of novel derivatives follows two primary, often intersecting, paths: rational design based on structure-activity relationships (SAR) and unbiased high-throughput screening.
Rational Design & Synthesis
Decades of research have illuminated how specific structural modifications to the anthracycline scaffold can influence biological activity.[11] The rationale here is to make targeted chemical changes to enhance anticancer activity while minimizing the molecular features responsible for cardiotoxicity and MDR.
Key Modification Sites:
-
The Daunosamine Sugar: Modifications to the amino sugar at the C-3' position are critical. Altering or adding substituents can impact DNA binding, Top2 interaction, and susceptibility to efflux pumps.[11] For instance, creating disaccharide derivatives has been shown to overcome P-gp-induced MDR in some cases.[3]
-
The Aglycone Core: Removing the methoxy group at the C-4 position of the tetracyclic core can reduce the molecule's ability to chelate iron, thereby decreasing ROS production and cardiotoxicity.[10][11]
-
The C-14 Position: The hydroxyl group at C-14 in doxorubicin (absent in daunorubicin) significantly broadens its anticancer activity.[1] This position is a key site for creating analogs with altered potency.
This protocol describes a common method for attaching a novel or modified sugar moiety to an anthracycline aglycone, a key step in rational drug design.[12]
Objective: To glycosylate 4-demethoxydaunorubicinone with a protected 2-deoxy-L-fucose derivative.
Self-Validation System: The success of each step is validated by Thin Layer Chromatography (TLC) to monitor reaction completion and High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm the identity and purity of the final product.
Step-by-Step Methodology:
-
Aglycone Preparation: Start with commercially available daunorubicin. Protect the C-14 hydroxyl group using a suitable protecting group (e.g., tert-butyldimethylsilyl ether) to prevent side reactions.
-
Sugar Halide Formation: Prepare the glycosyl donor. Take the desired sugar (e.g., 2-deoxy-L-fucose), protect its hydroxyl groups (e.g., as acetates), and then convert it to a glycosyl halide (e.g., a bromide or chloride) using an appropriate reagent like HBr in acetic acid. The rationale for using a halide is that it is a good leaving group, facilitating the subsequent nucleophilic attack by the aglycone.
-
Glycosidation Reaction (Core Step):
-
Dissolve the protected aglycone in a dry, aprotic solvent (e.g., dichloromethane) under an inert atmosphere (argon or nitrogen).
-
Add a silver salt promoter, such as silver triflate or silver carbonate. The promoter's role is to activate the glycosyl halide, making it more electrophilic and susceptible to attack.
-
Slowly add the prepared glycosyl halide to the reaction mixture at a controlled temperature (e.g., -20°C to 0°C).
-
Allow the reaction to proceed for several hours, monitoring its progress by TLC.
-
-
Work-up and Deprotection:
-
Once the reaction is complete, quench it with a suitable reagent (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, wash with brine, and dry over sodium sulfate.
-
Remove all protecting groups using standard deprotection conditions (e.g., trifluoroacetic acid for silyl ethers, sodium methoxide for acetates).
-
-
Purification and Characterization:
-
Purify the crude product using column chromatography on silica gel.
-
Confirm the structure and purity of the final derivative using HPLC, high-resolution mass spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
High-Throughput Screening (HTS)
While rational design is powerful, HTS allows for the unbiased screening of large chemical libraries (including natural products and synthetic compounds) to identify novel scaffolds or derivatives with desired biological activity.[13][14]
Workflow Rationale: The key to a successful HTS campaign is a robust, miniaturized, and automated assay that yields a clear, measurable signal corresponding to the desired biological effect.[15]
Figure 2: A typical HTS workflow for discovering novel cytotoxic agents.
Objective: To screen a 10,000-compound library to identify molecules that reduce the viability of a human breast cancer cell line (e.g., MCF-7).
Self-Validation System: The assay includes positive controls (e.g., Doxorubicin) and negative controls (e.g., DMSO vehicle) on every plate. The Z'-factor is calculated for each plate to ensure the assay quality is high enough to reliably distinguish hits from non-hits.
Step-by-Step Methodology:
-
Cell Plating: Using an automated liquid handler, seed MCF-7 cells into 384-well microplates at a predetermined density (e.g., 5,000 cells/well). Incubate for 24 hours to allow cells to attach. The rationale for using 384-well plates is to increase throughput and reduce reagent costs.[14]
-
Compound Pinning: Use a robotic pin tool or acoustic dispenser to transfer a small volume (e.g., 50 nL) of each library compound from a source plate to the cell plate, achieving a final concentration of 10 µM.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2). This duration allows sufficient time for the compounds to exert their cytotoxic or cytostatic effects.
-
Viability Readout (MTS Assay):
-
Add an MTS reagent (e.g., CellTiter 96 AQueous One Solution) to each well.
-
Incubate for 2-4 hours. Viable cells with active metabolism will convert the MTS tetrazolium salt into a colored formazan product.
-
Read the absorbance at 490 nm using a microplate reader. The signal is directly proportional to the number of living cells.
-
-
Data Analysis:
-
Normalize the data for each plate to the positive and negative controls.
-
Calculate the percent inhibition for each compound.
-
Define a "hit" based on a statistical threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the negative controls).
-
Part 3: Preclinical Evaluation and Mechanistic Validation
Identifying a "hit" is only the beginning. The next critical phase involves validating its mechanism of action and assessing its potential for cardiotoxicity.
Rationale: Topoisomerase II inhibitors cause DNA double-strand breaks. In response, the cell rapidly phosphorylates histone H2AX at serine 139, creating γH2AX.[16] Detecting this protein is a highly specific and sensitive marker for this type of DNA damage, directly validating the intended mechanism of action.[16]
Step-by-Step Methodology:
-
Cell Treatment: Treat a cancer cell line (e.g., K562 leukemia cells) with the hit compound at its IC50 and 10x IC50 concentrations for a defined period (e.g., 6 hours). Include a vehicle control (DMSO) and a positive control (Doxorubicin or Etoposide).[16]
-
Protein Extraction: Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors to obtain total cellular protein.
-
Quantification: Determine protein concentration using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for phospho-H2AX (Ser139).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Also, probe a separate blot (or strip and re-probe the same one) for total H2AX or a loading control like GAPDH to ensure equal protein loading.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. A significant increase in the γH2AX band in the compound-treated lanes compared to the vehicle control confirms DNA double-strand break induction.
Part 4: Data Interpretation and Lead Candidate Selection
The goal of the discovery pipeline is to generate a robust dataset that allows for the confident selection of lead candidates for further development. Data should be compiled into clear, comparative tables.
Table 1: Comparative Activity Profile of Novel Anthracycline Derivatives
| Compound | Cancer Cell Line (MCF-7) IC50 (nM) | Normal Cardiomyocyte (AC16) IC50 (nM) | Therapeutic Index (Cardiomyocyte IC50 / MCF-7 IC50) | γH2AX Induction (at 10x IC50) | P-gp Substrate (Efflux Ratio) |
| Doxorubicin (Control) | 50 | 500 | 10 | +++ | 25.0 |
| Derivative A-01 | 25 | 2,500 | 100 | +++ | 2.1 |
| Derivative B-02 | 60 | 400 | 6.7 | + | 30.5 |
| Derivative C-03 | 5 | 5,000 | 1,000 | +++ | 1.5 |
Interpretation and Decision Making:
-
Derivative A-01: Shows improved potency and a 10-fold better therapeutic index than Doxorubicin. It induces strong DNA damage and appears to evade P-gp efflux, making it a strong candidate.
-
Derivative B-02: Is less potent than Doxorubicin and has a worse therapeutic index. Its weak DNA damage induction suggests an alternative, less desirable mechanism of action. It is also a strong P-gp substrate. This candidate would be deprioritized .
-
Derivative C-03: Exhibits outstanding potency and a remarkable 100-fold improvement in therapeutic index, suggesting significant uncoupling of cytotoxicity from cardiotoxicity. It confirms the desired mechanism of action and is not a P-gp substrate. This is an excellent lead candidate for further preclinical development, including in vivo animal studies.
Conclusion and Future Directions
The discovery of novel anthracycline derivatives is a complex but vital endeavor. By integrating rational design with high-throughput screening and validating hits through rigorous, mechanism-based assays, it is possible to identify lead candidates with significantly improved therapeutic profiles. The future of this field lies in further refining this process by incorporating more sophisticated in vitro models (e.g., 3D organoids), exploring novel drug delivery systems like antibody-drug conjugates (ADCs) to enhance tumor targeting[17], and leveraging computational approaches to better predict both efficacy and toxicity. The principles outlined in this guide provide a robust foundation for navigating the path from initial concept to a validated lead candidate poised to redefine the clinical use of this powerful class of anticancer agents.
References
- Novel anthracycline derivatives and their preparation.
- Structures of new derivatives of anthracycline antibiotics.
- Structures of the derivatives of anthracycline antibiotics.
- Re-Exploring the Anthracycline Chemical Space for Better Anti-Cancer Compounds.PMC.
- Race Oncology (ASX: RAC) reveals breakthrough chemotherapy heart protection discovery for Zantrene®.YouTube.
- Comparative In Vitro Evaluation of Anti-HIV Immunotoxin, Antibody–Drug Conjugate, and Radioimmunoconjug
- Synthesis and antitumor activity of new anthracyclines.PubMed.
- Novel Therapeutics for Anthracycline Induced Cardiotoxicity.Frontiers.
- Anthracyclines: The Most Useful and Probably Most Hated Drugs in Treating Cancer P
- Anthracycline Derivatives and Their Anticancer Activity.INEOS OPEN.
- Structural Variance of Doxorubicin and Anthracycline Analogues as Topoisomerase Alpha and Beta (Top2a and Top2b) Inhibitors and Potential Design of Analogue Candidates of Less Side Effects on Cardiomyocytes.Biomed Pharmacol J.
- Anthracycline.Wikipedia.
- Upcycling the anthracyclines: new mechanisms of action, toxicology, and pharmacology.Frontiers in Pharmacology.
- New Developments in Antitumor Anthracyclines.PubMed.
- Anthracyclines: selected new developments.PubMed.
- Influence of the structure of new anthracycline antibiotics on their biological properties.PubMed.
- High-Throughput Screen of Natural Product Libraries for Hsp90 Inhibitors.PMC - NIH.
- Clinical studies with new anthracyclines: epirubicin, idarubicin, esorubicin.PubMed.
- What is the mechanism of action of anthracyclines, such as doxorubicin (Adriamycin)
- The Roots of Modern Oncology: From Discovery of New Antitumor Anthracyclines to their Clinical Use.
- Novel Therapeutics for Anthracycline Induced Cardiotoxicity.PMC - PubMed Central.
- High throughput screening techniques in the pharmaceutical industry.YouTube.
- Anthracyclines.
- High Throughput Screening (HTS/HTE) Method Explained.YouTube.
- (PDF) Molecular-Level Understanding of the Anticancer Action Mechanism of Anthracyclines.
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- 3. Anthracycline Derivatives and Their Anticancer Activity [ineosopen.org]
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- 5. researchgate.net [researchgate.net]
- 6. Anthracyclines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 11. Anthracyclines: selected new developments - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. mdpi.com [mdpi.com]
Methodological & Application
14-Bromodaunorubicin cytotoxicity assay protocol
Application Note: High-Precision Cytotoxicity Profiling of 14-Bromodaunorubicin
Executive Summary & Scientific Context
14-Bromodaunorubicin (14-Br-DNR), also known as 14-bromodaunomycin, is a critical synthetic intermediate in the production of Doxorubicin (Adriamycin) from Daunorubicin.[][2] While structurally similar to these approved anthracyclines, its biological characterization requires a distinct protocol due to its chemical instability .
Unlike Daunorubicin, 14-Br-DNR possesses a highly reactive
This protocol is designed to:
-
Preserve Chemical Integrity: Minimize premature hydrolysis during stock preparation.
-
Account for Autofluorescence: Mitigate interference from the anthracycline chromophore in readout assays.
-
Ensure Safety: Address the high toxicity and vesicant properties of this alkylating anthracycline.
Mechanism of Action & Chemical Instability
To interpret cytotoxicity data correctly, researchers must understand the "Hydrolysis Clock." 14-Br-DNR acts via two mechanisms:[][2]
-
DNA Intercalation & Topo II Inhibition: Like Daunorubicin, the planar ring system intercalates into DNA, stabilizing the Topoisomerase II-DNA cleavable complex.
-
Alkylating Potential: The C14-bromo group is a potent electrophile, capable of alkylating DNA or proteins before hydrolysis occurs.[2]
Figure 1: Mechanism & Hydrolysis Pathway The diagram below illustrates the conversion of 14-Br-DNR to Doxorubicin in aqueous media and its downstream cellular effects.[]
Caption: 14-Bromodaunorubicin acts as both a direct cytotoxic agent and a precursor to Doxorubicin via aqueous hydrolysis.[][2]
Material Safety & Handling (Critical)
Hazard Class: Acute Toxin, Carcinogen, Vesicant.[] Storage: -20°C or -80°C, protected from light and moisture.
| Parameter | Specification | Reason |
| Solvent | Anhydrous DMSO (Fresh) | Moisture triggers hydrolysis; DMSO stabilizes the stock.[][2] |
| Light Protection | Amber tubes / Foil wrap | Anthracyclines photodegrade rapidly.[2] |
| PPE | Double nitrile gloves, Fume hood | Prevents skin absorption and inhalation of toxic dust. |
| Deactivation | 10% Bleach (Sodium Hypochlorite) | Oxidizes and degrades anthracycline residues.[2] |
Experimental Protocol: Cytotoxicity Assay
Assay Selection: We recommend an ATP-based luminescent assay (e.g., CellTiter-Glo®) over colorimetric assays (MTT/MTS).[][2]
-
Why? Anthracyclines are red/orange.[2] High concentrations can interfere with the absorbance reading of formazan (MTT) at 570 nm.[2] Luminescence avoids this optical interference.[2]
Phase 1: Reagent Preparation
-
Calculate Mass: Weigh 1-5 mg of 14-Bromodaunorubicin HBr (MW ~644 g/mol ).[][2]
-
Solubilization (The "Zero Hour"):
-
Dissolve in 100% Anhydrous DMSO to a master stock of 10 mM .
-
Crucial: Do not use aqueous buffers for the master stock.
-
Vortex until fully dissolved (solution will be deep red).[2]
-
Aliquot into small volumes (e.g., 20 µL) in amber tubes and store at -80°C. Avoid freeze-thaw cycles.
-
Phase 2: Cell Seeding
-
Cell Lines: HeLa, MCF-7, or HL-60 (Suspension).
-
Density: Seed cells in white-walled, clear-bottom 96-well plates.
-
Incubation: Allow cells to attach for 24 hours at 37°C, 5% CO₂.
Phase 3: Drug Treatment (The "Rapid Dilution" Method)
To define the IC50 accurately, the time between diluting the drug in media and adding it to cells must be minimized.
-
Preparation of Working Solutions:
-
Thaw 10 mM DMSO stock.[2]
-
Prepare a 2x Intermediate Dilution Plate in complete culture medium.
-
Range: If targeting an IC50 of ~10-100 nM, prepare serial dilutions from 20 µM down to 0.1 nM (8-point log scale).
-
Vehicle Control: Media + DMSO (matched to highest concentration, e.g., 0.2%).[][2]
-
Positive Control:[] Doxorubicin HCl (1 µM).[2]
-
-
Addition to Cells:
-
Remove culture media from the cell plate (for adherent cells) and replace with 100 µL fresh media.[2]
-
IMMEDIATELY add 100 µL of the 2x drug dilutions to the respective wells.
-
Total Volume: 200 µL. Final Drug Conc: 1x.
-
Note: This "2x spike" method is preferred over swapping media entirely to minimize cellular shock.[2]
-
-
Incubation Duration:
Phase 4: Readout (ATP Luminescence)
-
Equilibrate plate and CellTiter-Glo reagent to room temperature (30 mins).
-
Add 100 µL of CellTiter-Glo reagent to each well (1:1 ratio with media).[2]
-
Orbitally shake for 2 minutes (induce cell lysis).
-
Incubate 10 minutes (stabilize signal).
-
Read Luminescence (Integration time: 0.5 - 1.0 sec).
Data Analysis & Troubleshooting
IC50 Calculation:
Normalize data to Vehicle Control (100% Viability) and Triton X-100/Blank (0% Viability). Fit using a non-linear regression (4-parameter logistic model):
Troubleshooting Guide:
| Observation | Probable Cause | Solution |
| High Background Signal | Autofluorescence (if using MTT/Fluorescence) | Switch to Luminescence (ATP) or subtract background using cell-free drug wells.[][2] |
| Inconsistent IC50 | Hydrolysis of Stock | Use Anhydrous DMSO ; discard stocks older than 1 month; ensure rapid dilution.[2] |
| Precipitation | Low Solubility in Media | 14-Br-DNR is less soluble than Dox.[][2] Ensure final DMSO is <0.5% but keep drug solubilized during dilution.[2] |
| "Edge Effect" | Evaporation | Fill outer wells with PBS; do not use for data.[2] |
Assay Workflow Visualization
Figure 2: Experimental Workflow A step-by-step visual guide to the "Rapid Dilution" protocol to ensure data integrity.
Caption: Optimized workflow emphasizing anhydrous storage and rapid aqueous dilution to limit hydrolysis.
References
-
PubChem. (n.d.).[2] 14-Bromo-daunorubicin hydrochloride | C27H29BrClNO10.[][2] National Library of Medicine.[2] Retrieved October 24, 2023, from [Link][][2]
-
Horton, D., Priebe, W., & Sznaidman, M. (1988).[][2][3] Preparative procedures for conversion of daunorubicin into doxorubicin (Adriamycin) and 14-O-acetyldoxorubicin by way of 14-bromodaunorubicin. Carbohydrate Research, 184, 231–235.[] [Link]
-
Riss, T. L., et al. (2019).[2] Cell Viability Assays: MTT and Luminescent ATP Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[2] [Link]
Sources
Application Note: 14-Bromodaunorubicin in Cancer Cell Lines
Technical Guide for Handling, Stability Control, and Cytotoxicity Profiling
Introduction: The Alkylating Anthracycline
14-Bromodaunorubicin (14-Br-DNR), also known as 14-bromodaunomycin, is a potent synthetic derivative of the anthracycline antibiotic daunorubicin.[] While widely recognized as the critical intermediate in the industrial synthesis of Doxorubicin (Adriamycin), it possesses distinct pharmacological properties in vitro that differentiate it from its parent compounds.
Unlike Daunorubicin (which primarily acts via DNA intercalation and Topoisomerase II inhibition), the presence of the
Critical Research Applications
-
Structure-Activity Relationship (SAR) Studies: Investigating the impact of C-14 modification on anthracycline uptake and nuclear retention.[]
-
Synthetic Precursor Validation: Testing novel conjugates (e.g., peptide-anthracyclines) where 14-Br-DNR serves as the reactive scaffold.[]
-
Mechanistic Probing: Differentiating between reversible intercalation (Daunorubicin) and irreversible alkylation/DNA cross-linking modes of action.
Chemical Handling & Stability (The "Expert" Directive)
WARNING: 14-Bromodaunorubicin is chemically unstable in aqueous and basic environments.[] It rapidly hydrolyzes to Doxorubicin (14-hydroxydaunorubicin) or degrades into non-active aglycones.[]
The "Race Against Hydrolysis" Rule: To generate valid data specific to 14-Br-DNR, you must prevent its conversion to Doxorubicin prior to cellular uptake.[]
-
Solvent: Use Anhydrous DMSO (Dimethyl sulfoxide) only. Never use water or PBS for stock solutions.[]
-
pH Sensitivity: The C-14 bromine is highly susceptible to nucleophilic attack by hydroxide ions (pH > 7.0 accelerates degradation).[]
-
Light: Anthracyclines are photo-labile.[] All steps must be performed in low light or amber vessels.
Diagram 1: Stability & Reaction Pathways
This diagram illustrates the fate of 14-Br-DNR based on solvent conditions.[]
Caption: 14-Br-DNR competes between direct intracellular alkylation and extracellular hydrolysis to Doxorubicin.[]
Protocol 1: Preparation of Stock Solutions
Standardizing the input to ensure the drug entering the well is 14-Br-DNR, not Doxorubicin.[]
Reagents:
-
14-Bromodaunorubicin Hydrobromide (Purity >95%).[]
-
Anhydrous DMSO (Sealed, stored over molecular sieves).[]
-
Amber glass vials (Silanized preferred to minimize adsorption).
Step-by-Step:
-
Equilibration: Allow the 14-Br-DNR vial to warm to room temperature in a desiccator to prevent condensation upon opening.
-
Solvation: Dissolve powder in Anhydrous DMSO to a concentration of 10 mM .
-
Calculation: Molecular Weight ≈ 687.33 g/mol (HBr salt).[2]
-
Example: Dissolve 1 mg in 145.5
L DMSO.[]
-
-
Verification (Self-Validating Step):
-
Visual Check: Solution should be a clear, deep red.[] Any turbidity implies moisture contamination.[]
-
Optional: Run a T0 HPLC trace.[] If a peak at the Doxorubicin retention time appears immediately, your DMSO is "wet."
-
-
Storage: Aliquot immediately into single-use volumes (e.g., 20
L). Store at -20°C or -80°C .-
Shelf Life: 1 month maximum.[] Discard if color shifts to purple (indicator of degradation/pH shift).
-
Protocol 2: Cytotoxicity Profiling (MTT/CCK-8)
Designed to minimize hydrolysis time during the dilution phase.[]
Experimental Logic: Standard serial dilutions in media allow time for 14-Br-DNR to hydrolyze.[] This protocol uses an "In-Well Dilution" or "Rapid-Step" method to ensure the cells encounter the brominated species.[]
Materials:
-
Cancer Cell Lines (e.g., HeLa, MCF-7, HL-60).[]
-
Assay Media (RPMI/DMEM + 10% FBS).
-
96-well plates.[]
Procedure:
-
Seeding: Seed cells (3,000–5,000 cells/well) in 100
L media. Incubate 24h for attachment. -
Intermediate Dilution (The "1-Minute" Rule):
-
Prepare a "10x Working Solution" in media immediately before addition.
-
Example: To test 1
M final, prepare 10 M in media.[] -
CRITICAL: Do not let this solution sit. The half-life of the alpha-bromo ketone in pH 7.4 media is short (<30 mins).[]
-
-
Treatment:
-
Add 11
L of the 10x Working Solution directly to the 100 L in the wells. -
Mix gently.[]
-
-
Incubation: 48–72 hours at 37°C, 5% CO2.
-
Readout: Add MTT or CCK-8 reagent; read absorbance at 450/570 nm.[]
Data Interpretation: Compare IC50 values. 14-Br-DNR is often more cytotoxic than Daunorubicin in resistant lines due to its ability to bypass certain efflux pumps or induce irreversible damage, though its instability makes "apparent potency" variable.[]
| Compound | Typical IC50 (Sensitive Lines) | Mechanism Note |
| Daunorubicin | 10 – 50 nM | Intercalation (Reversible) |
| Doxorubicin | 10 – 100 nM | Intercalation + ROS |
| 14-Br-DNR | 5 – 50 nM (Variable) | Alkylation + Intercalation |
Protocol 3: Fluorescence Microscopy (Uptake Dynamics)
Anthracyclines are naturally fluorescent (Ex: 480nm / Em: 590nm). This protocol tracks nuclear accumulation.[]
Workflow Diagram:
Caption: Workflow for imaging 14-Br-DNR uptake. Rapid pulse treatment ensures signal specificity.[]
Steps:
-
Pulse: Treat cells with 1
M 14-Br-DNR for 30 minutes .-
Why short? To capture the uptake of the brominated species before it converts to Doxorubicin intracellularly or extracellularly.
-
-
Wash: Wash 3x with ice-cold PBS to halt active transport.[]
-
Fixation: Fix with 4% Paraformaldehyde for 15 mins.
-
Imaging: Use the TRITC/RFP channel.
-
Observation: 14-Br-DNR often shows faster nuclear localization than Doxorubicin due to increased lipophilicity (Br vs OH).[]
-
References
-
Arcamone, F., et al. (1969).[][3] Synthesis of Doxorubicin from Daunorubicin.[3][4][5] Describes the original synthesis pathway identifying 14-bromo-daunomycin as the key intermediate.[]
-
Horton, D., Priebe, W., & Sznaidman, M. (1988).[] Preparative procedures for conversion of daunorubicin into doxorubicin and 14-O-acetyldoxorubicin by way of 14-bromodaunorubicin.[][4] Carbohydrate Research, 184, 231-235.[][4]
-
BOC Sciences. (2024). 14-Bromo Daunorubicin Hydrobromide Salt - Product Data & Stability.[]
-
Minotti, G., et al. (2004).[] Anthracyclines: Molecular Advances and Pharmacologic Developments in Cancer Treatment.[] Pharmacological Reviews.[] (Context on Anthracycline Mechanisms).
Sources
- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 3. Biosynthesis of doxorubicin - Wikipedia [en.wikipedia.org]
- 4. Preparative procedures for conversion of daunorubicin into doxorubicin (Adriamycin) and 14-O-acetyldoxorubicin by way of 14-bromodaunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US5008380A - Process for the conversion of daunorubicin into doxorubicin - Google Patents [patents.google.com]
Technical Guide: In Vitro Applications of 14-Bromodaunorubicin
Content Type: Application Note & Protocol Guide Subject: 14-Bromodaunorubicin (14-Br-Dau) Cas No: 60873-68-9 (Hydrobromide salt) Keywords: Anthracycline synthesis, Bioconjugation, Cytotoxicity, Topoisomerase II inhibition, Doxorubicin precursor.[][2]
Executive Summary & Mechanism
14-Bromodaunorubicin is a semi-synthetic derivative of Daunorubicin.[] While it possesses intrinsic cytotoxic activity similar to its parent compound, its primary utility in drug development is as a reactive electrophilic intermediate .[] The bromine atom at the C-14 position serves as an excellent leaving group, enabling the synthesis of Doxorubicin (14-hydroxydaunorubicin) or the conjugation of the anthracycline core to targeting ligands (peptides, antibodies, or nanoparticles) via nucleophilic substitution.
This guide details the handling, chemical functionalization, and biological validation of 14-Bromodaunorubicin in in vitro systems.[]
Mechanism of Action (Biological)
Like other anthracyclines, 14-Bromodaunorubicin exerts cytotoxicity through three primary mechanisms:[]
-
DNA Intercalation: The planar tetracyclic ring inserts between DNA base pairs, disrupting replication and transcription.[]
-
Topoisomerase II Inhibition: It stabilizes the DNA-Topo II cleavable complex, preventing DNA religation and causing double-strand breaks.[]
-
ROS Generation: The quinone moiety undergoes redox cycling, generating superoxide radicals that damage cellular membranes and DNA.[]
Diagram: Anthracycline Functionalization Workflow
The following diagram illustrates the pivotal role of 14-Bromodaunorubicin in converting Daunorubicin into Doxorubicin or novel conjugates.
Caption: 14-Bromodaunorubicin serves as the electrophilic gateway for synthesizing Doxorubicin or functionalized conjugates via C-14 substitution.[][2]
Pre-Experimental: Stability & Handling
Critical Warning: 14-Bromodaunorubicin is a potent vesicant and DNA alkylating agent.[] It is significantly more unstable than Doxorubicin due to the labile C-14 bromine.[]
Storage & Solubilization Protocol
Objective: To prepare a stock solution without inducing premature hydrolysis (conversion to Doxorubicin) or degradation.[]
| Parameter | Specification | Reason |
| Storage Temperature | -20°C or -80°C | Prevents thermal degradation.[] |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents oxidation and moisture uptake.[] |
| Solvent Choice | Anhydrous DMSO or DMF | Avoid protic solvents (MeOH, Water) which promote hydrolysis of the C-14 Br.[] |
| Light Exposure | Strict Dark (Amber vials) | Anthracyclines undergo photo-degradation.[] |
Step-by-Step Solubilization:
-
Equilibrate the vial to room temperature before opening to prevent water condensation on the hygroscopic solid.
-
In a fume hood, weigh the required amount into an amber glass vial.
-
Add Anhydrous DMSO to achieve a stock concentration of 10–50 mM.[]
-
Note: Do not use PBS or cell culture media for the master stock.
-
-
Vortex gently until fully dissolved (solution will be deep red).
-
Aliquot immediately into single-use amber tubes and freeze at -80°C. Do not refreeze aliquots.
Application I: Chemical Functionalization (Bioconjugation)
Context: This protocol describes using 14-Bromodaunorubicin to attach a carboxyl-containing ligand (e.g., a peptide linker or fatty acid) via an ester bond.[] This mimics the synthesis of valrubicin or similar lipophilic analogs.
Protocol: Nucleophilic Substitution at C-14
Reagents:
-
14-Bromodaunorubicin HBr (1 eq)[]
-
Carboxylic Acid Ligand (R-COOH) (1.2 eq)[]
-
Potassium Carbonate (
) or Triethylamine (Base)[] -
Solvent: Anhydrous Acetone or DMF
Workflow:
-
Activation: Dissolve the carboxylic acid ligand in anhydrous acetone/DMF. Add mild base (
) to generate the carboxylate anion. Stir for 15 min at Room Temperature (RT). -
Addition: Add 14-Bromodaunorubicin (dissolved in minimal DMF) dropwise to the reaction mixture.
-
Reaction: Stir at RT for 2–4 hours in the dark.
-
Monitoring: Monitor by TLC or HPLC.[] The 14-Br starting material is less polar than the resulting ester.[]
-
-
Quenching: Once the starting material disappears, dilute with cold water (precipitates the product) or extract with Chloroform/Methanol.
-
Purification: Purify via silica gel chromatography or Prep-HPLC.
Validation Checkpoint:
-
Mass Spectrometry: Confirm the loss of Bromine (approx. mass shift -79/81 Da) and addition of ligand mass.[]
-
HPLC: The retention time should shift significantly compared to the 14-Br standard.
Application II: In Vitro Cytotoxicity Profiling
Context: Comparing the potency of 14-Bromodaunorubicin (as a control or precursor) against Daunorubicin and Doxorubicin in cancer cell lines (e.g., MCF-7, HL-60).
Protocol: Modified MTT/MTS Assay
Rationale: Anthracyclines are sticky (adsorb to plastics) and highly colored, which can interfere with colorimetric readouts if not washed carefully.[]
Materials:
-
Cell Line: MCF-7 (Breast Adenocarcinoma)[]
-
Media: DMEM + 10% FBS[]
-
Assay Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)[]
Step-by-Step:
-
Seeding: Plate cells at 5,000 cells/well in a 96-well plate. Incubate for 24 hours to adhere.
-
Drug Preparation:
-
Prepare serial dilutions of 14-Bromodaunorubicin in media.[]
-
Critical: Keep DMSO concentration < 0.5% in final wells.[]
-
Control: Run parallel wells with Daunorubicin (Parent) and Doxorubicin (Hydrolyzed product).[]
-
-
Treatment: Aspirate old media and add 100 µL of drug-containing media. Incubate for 48 or 72 hours.
-
Wash Step (Crucial): Anthracyclines are red.[] Before adding MTT, carefully aspirate drug media and wash once with warm PBS to remove residual drug color that could skew absorbance readings at 570nm.[]
-
Development: Add MTT reagent and incubate for 3–4 hours.
-
Solubilization: Dissolve formazan crystals in DMSO.
-
Read: Measure absorbance at 570 nm (reference 630 nm).
Data Interpretation Table (Example)
| Compound | IC50 (nM) | Interpretation |
| Daunorubicin | 10–50 | High potency (Parent).[] |
| 14-Bromodaunorubicin | 20–80 | Potent, but often slightly less than parent due to steric bulk of Br, unless hydrolysis occurs in media.[] |
| Doxorubicin | 10–100 | High potency (Standard of care).[] |
| 14-O-Conjugate | >100 | Prodrugs often show higher IC50 in vitro until cleaved by intracellular esterases.[] |
Analytical Quality Control (HPLC)
Objective: To distinguish 14-Bromodaunorubicin from its hydrolysis product (Doxorubicin) during stability testing.
Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).[]
-
Mobile Phase A: 0.1% Formic Acid in Water.[]
-
Mobile Phase B: Acetonitrile.[]
-
Gradient: 20% B to 80% B over 15 minutes.
-
Detection: UV/Vis at 254 nm and 480 nm (characteristic anthracycline absorbance).[]
Expected Chromatogram:
-
Doxorubicin (14-OH): Elutes earlier (more polar).[]
-
Daunorubicin: Elutes middle.[]
-
14-Bromodaunorubicin: Elutes later (more hydrophobic due to Br).[]
References
-
Synthesis of 14-fluorodoxorubicin. (Key citation for C-14 substitution chemistry). ResearchGate.[][3] Available at: [Link]
-
Process for the conversion of daunorubicin into doxorubicin. (US Patent 5008380A). Google Patents.[] Available at:
-
Mechanism of action of doxorubicin. (General mechanism applicable to the derivative). ResearchGate.[][3] Available at: [Link][]
-
Biosynthesis of doxorubicin. (Background on the C-14 hydroxylation pathway). Wikipedia.[] Available at: [Link][]
Sources
Cell viability assays for anthracycline compounds
Application Note: Optimized Cell Viability Assays for Anthracycline Compounds
Executive Summary & Challenge Definition
Anthracyclines (e.g., Doxorubicin, Daunorubicin, Idarubicin) are potent chemotherapeutic agents that function via DNA intercalation and Topoisomerase II inhibition. While clinically effective, their physicochemical properties present a unique challenge in in vitro assays: Intrinsic Fluorescence and Coloration.
The "Red Herring" Effect: Most anthracyclines appear orange-red in solution and possess strong intrinsic fluorescence (Excitation: ~470–500 nm; Emission: ~550–590 nm). This spectral signature directly overlaps with common viability readouts:
-
MTT/MTS (Absorbance 570 nm): The drug's color mimics the formazan product, causing false "high viability" artifacts.
-
Resazurin/Alamar Blue (Fluorescence 590 nm): The drug's emission bleeds into the viability signal.
-
Propidium Iodide (Red Fluorescence): Direct channel conflict in flow cytometry.
This guide provides optimized protocols to bypass these artifacts, ensuring data integrity in drug development pipelines.
Assay Selection Framework
To ensure scientific rigor, assay selection must be based on the cell type (adherent vs. suspension) and the detection modality's susceptibility to anthracycline interference.
Decision Matrix: Selecting the Right Tool
| Assay Type | Readout | Interference Risk | Recommendation |
| ATP Luminescence | Light (Glow) | Low | Gold Standard. No spectral overlap. High sensitivity for IC50. |
| MTT (Colorimetric) | Absorbance (570nm) | High | Conditional. Requires strict wash steps. Not for suspension cells. |
| Resazurin | Fluorescence (590nm) | Critical | Avoid. Drug emission mimics viable signal. |
| Live/Dead Imaging | Green/Red Fluor | Medium | Multiplex Capable. Use Green (Calcein) for live; avoid Red (EthD-1) or use Far-Red stains. |
| Flow Cytometry | Multi-channel | Medium | High Content. Use Doxorubicin as a tracer; use DAPI/Sytox Blue for viability. |
Visualizing the Interference Logic
The following workflow illustrates the logical pathway to avoid false negatives/positives when screening anthracyclines.
Caption: Decision tree for selecting viability assays. Green pathways indicate validated workflows that minimize anthracycline spectral interference.
Protocol A: Luminescent ATP Assay (Gold Standard)
Principle: Quantifies ATP, a direct marker of metabolically active cells.[1] Why it works: The readout is a chemical reaction generating light (luminescence), not fluorescence excitation. Anthracyclines do not significantly quench the luciferase reaction at physiological concentrations.
Reagents:
-
Promega CellTiter-Glo® or equivalent ATP-lite reagent.
-
Opaque-walled 96-well plates (White).[2]
Step-by-Step Protocol:
-
Seeding: Plate cells (e.g., 5,000 cells/well) in 100 µL media in white opaque plates. Incubate 24h.
-
Treatment: Add 50 µL of 3X concentrated Anthracycline dilutions. Include a "No Cell" control (Media + Drug) to check for background luminescence (rare but possible).
-
Incubation: Treat for desired time (24–72h).
-
Equilibration: Bring plate and ATP reagent to Room Temperature (RT) for 30 mins. Critical for enzymatic stability.
-
Lysis: Add 150 µL (1:1 ratio) of ATP Reagent to each well.
-
Mixing: Orbitally shake for 2 minutes to induce cell lysis.
-
Stabilization: Incubate at RT for 10 minutes to stabilize the glow signal.
-
Read: Measure Total Luminescence (Integration time: 0.5–1.0 sec).
Data Validation:
-
Z-Factor: Should be > 0.5.
-
Drug Control: The "Media + Drug" wells should have luminescence signals comparable to "Media Only" blank.
Protocol B: Modified MTT Assay (Absorbance)
Principle: Reduction of tetrazolium salt (MTT) to purple formazan by mitochondrial reductase.[3] The Fix: Standard protocols fail because the red drug remains in the well. This protocol introduces a Wash Step to remove the drug before adding the dye.
Reagents:
-
MTT Reagent (5 mg/mL in PBS).[3]
-
Solubilization Buffer (DMSO or SDS-HCl).
-
Warm PBS (Phosphate Buffered Saline).
Step-by-Step Protocol:
-
Seeding: Plate adherent cells in clear 96-well plates. Incubate 24h.
-
Treatment: Add Anthracycline. Incubate 24–72h.
-
The Critical Wash:
-
Carefully aspirate the drug-containing media.[3]
-
Gently wash cells once with 100 µL warm PBS.
-
Reasoning: This removes the red/fluorescent drug that would otherwise sum with the purple formazan signal at 570 nm.
-
-
MTT Addition: Add 100 µL of fresh media + 10 µL MTT stock.
-
Incubation: Incubate 3–4 hours at 37°C.
-
Solubilization: Aspirate media (carefully!) or add solubilization buffer directly if using SDS. Dissolve crystals in DMSO.
-
Read: Measure Absorbance at 570 nm (Signal) and 650 nm (Reference).
Protocol C: Flow Cytometry (Multiplexing)
Principle: Utilizing the intrinsic fluorescence of Doxorubicin as a drug-uptake marker while assessing viability with non-overlapping dyes.
Spectral Configuration:
-
Doxorubicin: Detect in PE or PerCP-Cy5.5 channel (Excitation 488 nm / Emission ~575 nm).
-
Viability Stain: Use DAPI or Sytox Blue (Excitation 355/405 nm / Emission 450 nm).
-
Apoptosis: Use Annexin V-FITC (Excitation 488 nm / Emission 520 nm).
Workflow:
-
Harvest: Collect cells and wash 2x with cold PBS.
-
Stain: Resuspend in Binding Buffer. Add Annexin V-FITC and DAPI.
-
Incubate: 15 mins in dark.
-
Acquisition:
-
Channel 1 (Blue): Dead cells (DAPI+).
-
Channel 2 (Green): Apoptotic cells (Annexin+).
-
Channel 3 (Red/Orange): Drug Uptake (Doxorubicin+).
-
-
Gating:
-
Gate out debris.
-
Plot Dox-fluorescence (Red) vs. Side Scatter to confirm drug uptake.
-
Plot Annexin (Green) vs. DAPI (Blue) to determine IC50 based on viability.
-
Note: Do NOT use Propidium Iodide (PI) or 7-AAD, as their emission overlaps with Doxorubicin, making compensation difficult and error-prone.
Data Presentation & Analysis
IC50 Calculation:
Normalize raw data to vehicle controls (DMSO/Saline) using the following formula:
Artifact Check Table: Use this table to verify your data before publishing.
| Observation | Potential Cause | Remediation |
| Viability > 100% at high drug dose | Spectral Interference | Did you wash the cells? Switch to ATP assay. |
| High background in "No Cell" wells | Drug Autofluorescence | Subtract "Drug Only" blank from sample readings. |
| No IC50 curve (Flat line) | Drug Efflux (MDR) | Check Dox-fluorescence in flow cytometry to confirm uptake. |
References
-
Motlagh, A. et al. (2022). Flow Cytometry Detection of Anthracycline-Treated Breast Cancer Cells: An Optimized Protocol. National Institutes of Health (PMC). Retrieved from [Link]
-
Silva, T. et al. (2021). Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line.[4][5] Methods and Protocols.[3][5][6][7][8][9][10][11] Retrieved from [Link]
Sources
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. researchgate.net [researchgate.net]
- 6. atcc.org [atcc.org]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. OUH - Protocols [ous-research.no]
- 9. promega.com [promega.com]
- 10. Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
14-Bromodaunorubicin stability and degradation issues
Technical Support Center: 14-Bromodaunorubicin (14-Br-DNR) Subject: Stability, Degradation, and Handling Protocols for Process Chemistry Ticket ID: #TCH-14BR-001 Status: Open Assigned Scientist: Senior Application Specialist (Process Chemistry Division)[][2]
Introduction: The Critical Intermediate
Welcome to the technical support hub for 14-Bromodaunorubicin . If you are accessing this guide, you are likely involved in the semi-synthesis of Doxorubicin (Adriamycin) or related C-14 substituted anthracycline derivatives.[2]
The Central Challenge: 14-Bromodaunorubicin is a "loaded spring."[][2] The introduction of the bromine atom at the C-14 position creates a highly reactive
This guide treats 14-Br-DNR not as a shelf-stable reagent, but as a transient intermediate requiring rigorous kinetic control.[][2]
Module 1: The Chemistry of Instability (Root Cause Analysis)
To troubleshoot effectively, you must understand the degradation mechanisms. The molecule fights you on three fronts:
-
C-14 Hydrolysis (The Primary Vector): The C-14 bromine is a potent leaving group.[][2] In the presence of trace moisture or hydroxide ions, it converts to Doxorubicin (14-OH).[2] While this is often the desired end-product, premature conversion during storage or handling leads to yield loss and purification nightmares.[]
-
Glycosidic Cleavage (The pH Trap): The daunosamine sugar linkage is acid-labile.[2] However, anthracyclines degrade rapidly in base (turning violet/blue).[2] You are forced to work in a narrow "Goldilocks" pH window (pH 3.0 – 5.0).
-
Photodegradation: The tetracyclic aglycone absorbs UV-Vis light strongly, generating reactive oxygen species (ROS) that cause oxidative fragmentation.[][2]
Visualizing the Degradation Pathway
The following diagram maps the kinetic fate of 14-Br-DNR.
Caption: Figure 1. Kinetic pathways of 14-Bromodaunorubicin. The Green path is desired; Red dashed paths represent primary degradation vectors.
Module 2: Storage & Handling Protocols
Status: Mandatory Compliance Objective: Prevent spontaneous hydrolysis and debromination.[2]
| Parameter | Specification | Technical Rationale |
| Temperature | -20°C (± 5°C) | At RT, the |
| Atmosphere | Argon / Nitrogen | Oxygen promotes radical degradation; moisture triggers hydrolysis.[2] |
| Container | Amber Glass (Silanized) | Blocks UV light.[2] Silanization prevents adsorption of the cationic drug to glass surfaces. |
| Solvent Choice | Anhydrous MeOH/CHCl | Avoid DMSO for storage; it is hygroscopic and can act as an oxidant (Swern-type reactivity).[][2] |
| Physical State | Hydrobromide Salt | The HBr salt is significantly more stable than the free base. |
Module 3: Troubleshooting Guide (FAQ)
Q1: I see a "premature" Doxorubicin peak (approx. 0.9 RRT) in my HPLC of 14-Br-DNR. Why?
-
Diagnosis: Moisture contamination.[2]
-
Mechanism: Water acts as a nucleophile at C-14.[][2] Even atmospheric moisture absorbed during weighing is sufficient to drive this reaction.
-
Corrective Action:
Q2: The solution turned from orange-red to violet/blue. Is the sample recoverable?
-
Diagnosis: Base-catalyzed degradation.[][2]
-
Mechanism: Anthracyclines act as indicators.[2] A blue shift indicates pH > 8.0. At this pH, the phenolic protons are deprotonated, leading to rapid quinone degradation.
-
Corrective Action:
-
Immediate: Acidify with dilute HBr or Formic Acid to pH 3.5 – 4.5.[2]
-
Assessment: If the color returns to red, check purity. If it remains muddy brown/purple, the quinone ring is irreversibly damaged. Discard.
-
Q3: My yield of 14-Br-DNR is low, and I see multiple non-polar impurities.
-
Diagnosis: Over-bromination or Ketal formation issues.[2]
-
Mechanism: Reaction with
is difficult to control.[2] You may be forming the 14,14-dibromo derivative.[][2] -
Corrective Action:
Module 4: Analytical Validation Protocol
Method: RP-HPLC (Stability Indicating) Objective: Separate 14-Br-DNR from Daunorubicin (SM) and Doxorubicin (Degradant).[][2]
Workflow Diagram:
Caption: Figure 2. HPLC Setup for Anthracycline Analysis.
Step-by-Step Protocol:
-
Buffer Preparation: Prepare 10mM Ammonium Formate pH 4.0 (Mobile Phase A).
-
Solvent: Acetonitrile (Mobile Phase B).[2]
-
Gradient: 20% B to 60% B over 25 minutes.
-
Critical Step: Inject immediately after dilution. 14-Br-DNR degrades in the autosampler vial if left at room temperature in aqueous buffer.[][2] Set autosampler temperature to 4°C.
Data Interpretation Table:
| Compound | Relative Retention Time (RRT) | Spectral Characteristic |
| Doxorubicin (Hydrolysis Product) | ~0.90 | |
| 14-Br-Daunorubicin | 1.00 | |
| Daunorubicin (Starting Material) | ~1.15 | |
| Aglycones | > 1.50 | Broad peaks |
References
-
Arcamone, F., et al. (1986).[2] Process for the preparation of 14-bromo-daunorubicin derivatives.[][2][3][4][5] U.S. Patent 4,826,964.[2] Link
-
Horton, D., Priebe, W., & Sznaidman, M. (1988).[][2] Preparative procedures for conversion of daunorubicin into doxorubicin (Adriamycin) and 14-O-acetyldoxorubicin by way of 14-bromodaunorubicin.[][2][4] Carbohydrate Research, 184, 231-235.[][2][4] Link
-
Wood, M. J., Irwin, W. J., & Scott, D. K. (1990).[][6][7] Stability of doxorubicin, daunorubicin and epirubicin in plastic syringes and minibags.[6][7] Journal of Clinical Pharmacy and Therapeutics, 15(4), 279-289.[][2][6] Link
-
Beijnen, J. H., et al. (1986).[2] Aspects of the degradation kinetics of doxorubicin in aqueous solution. International Journal of Pharmaceutics, 32(2-3), 123-131.[][2] Link[][2]
Sources
- 2. 14-Bromo Ketal 4'-epi-Daunorubicin Hydrobromide | C29H35Br2NO11 | CID 171379529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US5008380A - Process for the conversion of daunorubicin into doxorubicin - Google Patents [patents.google.com]
- 4. Preparative procedures for conversion of daunorubicin into doxorubicin (Adriamycin) and 14-O-acetyldoxorubicin by way of 14-bromodaunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability of doxorubicin, daunorubicin and epirubicin in plastic syringes and minibags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adsorption and Degradation of Doxorubicin from Aqueous Solution in Polypropylene Containers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Analysis of Anthracyclines
This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the High-Performance Liquid Chromatography (HPLC) analysis of anthracyclines. As a self-validating system, this document provides not only troubleshooting steps but also the underlying scientific principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Chromatographic Peak Shape Issues
Question 1: My anthracycline peak is tailing. What are the likely causes and how can I resolve this?
Answer:
Peak tailing is a frequent issue in the chromatography of anthracyclines and can significantly impact quantification accuracy.[1][2] The primary cause is often secondary interactions between the basic amine groups on the anthracycline molecule and residual acidic silanol groups on the silica-based stationary phase of the HPLC column.[2][3]
Causality and Resolution Strategy:
-
Secondary Silanol Interactions: At a mobile phase pH above 3, residual silanol groups on the column packing can be ionized and interact strongly with the protonated amine groups of anthracyclines, leading to peak tailing.[3]
-
Solution 1: Lower Mobile Phase pH: Operating at a lower pH (e.g., pH 2.5-3.0) will suppress the ionization of silanol groups, minimizing these secondary interactions.[3]
-
Solution 2: Use a Highly Deactivated Column: Employ a column with end-capping, where the residual silanol groups are chemically bonded with a small silane to reduce their availability for interaction.[2][4]
-
Solution 3: Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can saturate the active silanol sites, preventing them from interacting with the anthracycline analytes. A typical concentration is 0.05% to 0.1% (v/v).[5][6]
-
-
Physical Problems in the HPLC System: Voids in the column, excessive tubing length, or poorly made fittings can create empty spaces where the sample can mix with the mobile phase, causing dilution and tailing.[7]
-
Solution: Regularly inspect your column for signs of settling and ensure all fittings are properly tightened. Use tubing with the narrowest possible internal diameter and shortest length necessary.[8]
-
-
Mass Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Solution: Reduce the injection volume or the concentration of the sample.[8]
-
Troubleshooting Workflow for Peak Tailing
Caption: A sequential workflow for the validation of an HPLC method for anthracycline analysis. [9][10]
References
-
Element Lab Solutions. Peak Tailing in HPLC. [Link]
-
Axion Labs. HPLC Peak Tailing. [Link]
-
SCION Instruments. HPLC Troubleshooting Guide. [Link]
-
IJSDR. Troubleshooting in HPLC: A Review. [Link]
-
PMC - NIH. Degradation of Anthracycline Antitumor Compounds Catalysed by Metal Ions. [Link]
-
YouTube. HPLC - Troubleshooting Tailing. [Link]
-
Mastelf. HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. [Link]
-
Open Access Journals. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. [Link]
-
MDPI. Comparative In Vitro Evaluation of Anti-HIV Immunotoxin, Antibody–Drug Conjugate, and Radioimmunoconjugate Targeted by the Same Antibody. [Link]
-
PubMed. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques. [Link]
-
ResearchGate. Quantitative liquid chromatographic analysis of anthracyclines in biological fluids. [Link]
-
Phenomenex. How to Reduce Peak Tailing in HPLC? [Link]
-
ResearchGate. Determination of Anthracycline Drug Residual in Cleaning Validation Swabs of Stainless-Steel Equipment after Production of Cytostatic Injections Using HPLC Analytical Method. [Link]
-
PubMed. Oxidative degradation of cardiotoxic anticancer anthracyclines to phthalic acids. Novel function or ferrylmyoglobin. [Link]
-
Shimadzu Scientific Instruments. Solving Carryover Problems in HPLC. [Link]
-
Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]
-
Chromatography Forum. carryover with HPLC. [Link]
-
Chromatography Today. Solid-phase extraction with RP-HPLC enables accurate separation and detection of doxorubicin, epirubicin and metabolites. [Link]
-
Waters Corporation. HPLC Troubleshooting Guide. [Link]
-
PubMed. Development and validation of an HPLC method for tetracycline-related USP monographs. [Link]
-
Nacalai Tesque, Inc. Sample Pretreatment for HPLC. [Link]
-
Waters Corporation. HPLC Troubleshooting. [Link]
-
ResearchGate. How can I solve my carry over issue in LC-MS/MS? [Link]
-
ResearchGate. HPLC method development and validation for simultaneous detection of Arabinoside-C and doxorubicin. [Link]
-
YouTube. The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. [Link]
-
DergiPark. Degradation studies and thermodynamic parameters in aqueous solution of chemotherapeutic agents: Daunorubicin, doxorubicin and vincristine. [Link]
-
RSC Publishing. Selective adsorption and determination of doxorubicin and epirubicin in plasma using magnetic molecularly imprinted polymers combined with HPLC-UV. [Link]
-
Greyhound Chromatography. How to Prepare a Sample for HPLC Analysis. [Link]
-
SciELO. Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species. [Link]
-
ResearchGate. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques. [Link]
-
Element formerly Crawford Scientific. HPLC Column Selection. [Link]
-
Sartorius. Sample Preparation. [Link]
-
ResearchGate. Selective adsorption and determination of doxorubicin and epirubicin in plasma using magnetic molecularly imprinted polymers combined with HPLC-UV. [Link]
-
Chiral Technologies Europe. User's Guide - HPLC. [Link]
-
Mastelf. How to Reduce Carryover in HPLC: Best Practices for Cleaner Runs. [Link]
-
Springer. Doxorubicin Stability-indicating Method and its Main Degradation Products In vitro Toxicity. [Link]
-
MDPI. HPLC Method Development for Quantification of Doxorubicin in Cell Culture and Placental Perfusion Media. [Link]
-
Chromatography Online. On-Column Sample Degradation. [Link]
-
LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]
-
Phenomenex. Choosing the Right HPLC Column: A Complete Guide. [Link]
-
Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
LCGC International. Back to the Basics: Considering Carryover, Column Back Pressure, and Wavelength When Developing Chromatographic Methods. [Link]
-
Semantic Scholar. stability-indicating hplc method for analysis of epirubicin in pharmaceutical dosage form. [Link]
-
Organomation. HPLC Sample Preparation. [Link]
-
YouTube. Mobile Phase Prep & Filtration Setup for HPLC. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. mastelf.com [mastelf.com]
- 10. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
Technical Support Center: 14-Bromodaunorubicin Optimization & Troubleshooting
Introduction: The Double-Edged Sword of Reactivity
14-Bromodaunorubicin (14-Br-DNR) is a potent synthetic intermediate and cytotoxic payload derived from Daunorubicin. Unlike its stable downstream product, Doxorubicin, 14-Br-DNR possesses a highly reactive
This reactivity is its primary feature—allowing for the synthesis of Doxorubicin or conjugation to antibodies (ADCs)—but it is also the source of significant "off-target" technical challenges. In this context, "off-target effects" manifest in two distinct ways:
-
Chemical Off-Targets: Non-specific alkylation of proteins, rapid hydrolysis (degradation) in aqueous buffers, or side-reactions during synthesis.
-
Biological Off-Targets: Systemic cardiotoxicity and non-specific cytotoxicity caused by premature release or free-drug exposure.
This guide provides troubleshooting workflows to control this reactivity, ensuring the molecule hits its intended target—whether that is a cysteine residue on an antibody or a specific DNA sequence.
Module 1: Chemical Stability & Handling
The Core Issue: The C-14 bromine atom renders the molecule susceptible to nucleophilic attack. In aqueous solutions (especially at pH > 7.0), it rapidly hydrolyzes to form Doxorubicin or degrades into inactive aggregates.
Troubleshooting Guide: Preventing Degradation
Q: My HPLC analysis shows multiple peaks immediately after dissolving 14-Br-DNR. Is the compound impure?
A: Likely not. The "impurity" is often Doxorubicin formed by in situ hydrolysis. The
Corrective Protocol:
-
Solvent Choice: Always prepare stock solutions in anhydrous DMSO or DMF . Avoid methanol or ethanol for long-term storage, as solvolysis can occur.
-
Aqueous Dilution: Do not dilute into aqueous buffer until the moment of use.
-
Acid Stabilization: If aqueous storage is unavoidable, maintain pH < 6.0. The hydrolysis rate increases logarithmically with pH.
Q: I am seeing precipitation when adding the stock solution to my reaction buffer. A: 14-Br-DNR is hydrophobic. Rapid addition to aqueous media causes aggregation, which looks like "off-target" loss of yield.
Corrective Protocol:
-
Step 1: Dissolve 14-Br-DNR in DMSO (10–20 mM).
-
Step 2: Add a co-solvent (e.g., 10% glycerol or PEG400) to the reaction buffer before adding the drug.
-
Step 3: Add the drug dropwise with vortexing.
Data Table: Solvent Compatibility & Stability
| Solvent System | Stability (T½ at 25°C) | Risk Factor | Recommendation |
| Anhydrous DMSO | > 2 Weeks | Low | Preferred Stock |
| PBS (pH 7.4) | < 4 Hours | High | Use immediately |
| Acetate Buffer (pH 5.0) | ~ 24 Hours | Moderate | Preferred for aqueous hold |
| Methanol | Variable | Moderate | Risk of solvolysis |
Module 2: Targeted Conjugation (Reducing Chemical Off-Targets)
The Core Issue: When using 14-Br-DNR to create Antibody-Drug Conjugates (ADCs), the bromine can react non-specifically with lysines (amines) or hydrolyze before reacting with the target cysteine (thiol).
Visual Workflow: Specific vs. Non-Specific Pathways
Caption: Competitive reaction pathways. Success depends on favoring the Thioether formation (green) over hydrolysis or amine coupling (red).
FAQ: Optimizing Conjugation Specificity
Q: How do I ensure the bromine reacts with my antibody's cysteine and not surface lysines? A: You must exploit nucleophilicity vs. basicity . Thiolates (S-) are better nucleophiles than amines (NH2) at neutral pH.
-
Protocol: Perform conjugation at pH 7.5 – 8.0 .
-
Why? Below pH 7.0, the cysteine is protonated (-SH) and unreactive. Above pH 8.5, hydrolysis of the bromine dominates, and lysine deprotonation increases non-specific binding.
-
Tip: Use EDTA (5 mM) in the buffer to prevent metal-catalyzed oxidation of the thiols before the drug arrives.
-
Q: My conjugation yield is low (<20%). A: The 14-Br-DNR likely hydrolyzed before it could find the protein.
-
Solution: Increase the molar excess of 14-Br-DNR (typically 5-10 equivalents) and add it in aliquots. Add 2.5 eq, wait 15 mins, then add another 2.5 eq. This ensures a fresh supply of reactive electrophile.
Module 3: Biological Off-Target Mitigation (Toxicity)
The Core Issue: Like all anthracyclines, 14-Br-DNR causes cardiotoxicity via Topoisomerase II
Mechanism of Toxicity & Mitigation[1][2]
Caption: Dual-pathway toxicity. Dexrazoxane mitigates damage by preventing Topo II binding and chelating mitochondrial iron necessary for ROS production.
Protocol: Reducing Toxicity in Cell/Animal Models
Q: How can I study the therapeutic effect while minimizing cardiotoxicity in mice? A: You must decouple the tumor-killing mechanism (DNA alkylation) from the cardiac mechanism (ROS/Topo II).
Step-by-Step Mitigation Strategy:
-
Co-administration of Dexrazoxane:
-
Dose: Administer Dexrazoxane (Zinecard) at a 10:1 or 20:1 ratio (w/w) relative to 14-Br-DNR.
-
Timing: Inject Dexrazoxane IP 30 minutes prior to the anthracycline.
-
Mechanism:[1] It changes the conformation of Topoisomerase II
(the cardiac isoform) preventing anthracycline binding, without significantly affecting Topoisomerase II (the tumor isoform) [1].
-
-
Liposomal Formulation:
-
Encapsulating 14-Br-DNR in pegylated liposomes prevents high peak plasma concentrations of the free drug, significantly reducing uptake by cardiac tissue while exploiting the EPR effect in tumors [2].
-
-
Dose Fractionation:
-
Avoid bolus injections.[2] Split the total weekly dose into 2-3 smaller administrations. This reduces the saturation of cardiac antioxidant enzymes.
-
References
-
Horton, D., Priebe, W., & Sznaidman, M. (1988). Preparative procedures for conversion of daunorubicin into doxorubicin (Adriamycin) and 14-O-acetyldoxorubicin by way of 14-bromodaunorubicin.[3] Carbohydrate Research, 184, 231-235.[3] Link
-
Octavia, Y., et al. (2012). Mechanisms of anthracycline-induced cardiotoxicity: focus on oxidative stress and topoisomerase II inhibition. Frontiers in Cardiovascular Medicine. Link
-
BOC Sciences. (n.d.). 14-Bromo Daunorubicin Hydrobromide Salt: Properties and Conjugation Protocols.
-
Simson Pharma. (n.d.). 14-Bromo Daunorubicin Stability Data. Link
Sources
- 1. US5008380A - Process for the conversion of daunorubicin into doxorubicin - Google Patents [patents.google.com]
- 2. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 3. Preparative procedures for conversion of daunorubicin into doxorubicin (Adriamycin) and 14-O-acetyldoxorubicin by way of 14-bromodaunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to 14-Bromodaunorubicin Stability
Welcome to the technical support center for 14-Bromodaunorubicin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of this critical research compound during storage and handling. As a potent anthracycline analog, maintaining the integrity of 14-Bromodaunorubicin is paramount for reproducible and reliable experimental outcomes. This document moves beyond simple protocols to explain the "why" behind each recommendation, ensuring your experiments are built on a foundation of chemical stability.
Troubleshooting Common Stability Issues
This section addresses specific problems you may encounter with 14-Bromodaunorubicin, providing direct answers and actionable solutions.
Question: I've noticed a change in the color of my 14-Bromodaunorubicin solution, from red to a bluish-purple. What does this indicate?
Answer: A color change from red to blue-purple is a classic indicator of degradation for anthracyclines, including 14-Bromodaunorubicin. This shift is typically due to the compound's instability in solutions with a pH greater than 8.[1] The basic conditions can lead to hydrolysis and other degradation reactions. It is crucial to discard the solution and prepare a fresh one, ensuring the pH of your solvent or buffer system is neutral or slightly acidic.
Question: My 14-Bromodaunorubicin is in solid form. How should I store it to ensure long-term stability?
Answer: For solid 14-Bromodaunorubicin, proper storage is key to preventing degradation before it is even brought into solution. The compound should be stored at temperatures between 2-8°C. Some suppliers may even recommend storage at -20°C under an inert atmosphere.[] It is also advisable to protect it from light and moisture. Always refer to the manufacturer's specific storage recommendations provided with your product.
Question: I've prepared a stock solution of 14-Bromodaunorubicin in DMSO. How long can I store it and at what temperature?
Answer: While 14-Bromodaunorubicin is soluble in DMSO, long-term storage of anthracyclines in solution is generally not recommended due to the potential for gradual degradation. If you must prepare a stock solution, it is best to store it at -20°C and use it as quickly as possible. For comparison, reconstituted daunorubicin hydrochloride solutions are stable for only 24 hours at room temperature or 48 hours when refrigerated at 2-8°C.[1] It is best practice to prepare fresh solutions for each experiment to ensure the highest purity and activity of the compound.
Question: I'm concerned about the potential for hydrolysis of the bromoacetyl group. How can I minimize this?
Answer: The 14-bromoacetyl group is indeed a reactive site susceptible to hydrolysis. This reaction can be catalyzed by both acidic and alkaline conditions. To minimize hydrolysis, it is critical to maintain the pH of your solutions within a neutral to slightly acidic range. Avoid strongly acidic or alkaline buffers. The hydrolysis of similar compounds has been noted to occur even under milder alkaline conditions (pH 7.6 to 8.0).[3]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling and stability of 14-Bromodaunorubicin.
What are the primary degradation pathways for 14-Bromodaunorubicin?
The primary degradation pathways for 14-Bromodaunorubicin, like other anthracyclines, include:
-
Hydrolysis: This can occur at the glycosidic bond, cleaving the daunosamine sugar, or at the 14-bromoacetyl group. Hydrolysis is significantly accelerated in alkaline conditions.[3][4]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of the anthracycline chromophore.[5] It is essential to protect solutions from light.[1]
-
Oxidation: The hydroquinone and quinone moieties in the tetracyclic ring system are susceptible to oxidation, which can be initiated by exposure to air and certain metal ions.
What solvents are recommended for preparing 14-Bromodaunorubicin solutions?
14-Bromodaunorubicin is sparingly soluble in water, methanol, and slightly soluble in DMSO.[] For biological experiments, sterile DMSO is a common choice for preparing concentrated stock solutions, which can then be diluted into aqueous media. However, due to the limited stability of anthracyclines in solution, it is always best to prepare fresh solutions for each experiment.
How can I verify the purity of my 14-Bromodaunorubicin before an experiment?
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of 14-Bromodaunorubicin and detecting any degradation products.[6][7] A well-developed HPLC method can separate the parent compound from its impurities and degradation products, allowing for accurate quantification of its purity.
Are there any specific handling precautions I should take?
Yes, 14-Bromodaunorubicin is a potent cytotoxic agent and should be handled with extreme care. Always work in a designated area, such as a chemical fume hood, and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection. Avoid inhalation of dust or aerosols.
Experimental Protocols
Protocol for Assessing the Stability of 14-Bromodaunorubicin in Solution
This protocol outlines a method to assess the stability of your 14-Bromodaunorubicin solution over time using HPLC.
Materials:
-
14-Bromodaunorubicin
-
HPLC-grade solvent (e.g., DMSO, methanol)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (consult relevant literature for a suitable mobile phase for anthracycline analysis)
-
Temperature-controlled storage (refrigerator or freezer)
-
Light-protective vials
Procedure:
-
Prepare a stock solution of 14-Bromodaunorubicin in the desired solvent at a known concentration.
-
Immediately after preparation (Time 0), inject an aliquot of the solution into the HPLC system to obtain an initial purity profile.
-
Store the remaining solution under the desired storage conditions (e.g., 4°C, -20°C, protected from light).
-
At predetermined time points (e.g., 24 hours, 48 hours, 1 week), withdraw an aliquot of the stored solution and analyze it by HPLC.
-
Compare the chromatograms from each time point to the initial (Time 0) chromatogram.
-
Calculate the percentage of the parent 14-Bromodaunorubicin peak area relative to the total peak area at each time point to determine the rate of degradation.
Data Presentation
Table 1: Recommended Storage Conditions for 14-Bromodaunorubicin
| Form | Storage Temperature | Light Protection | Inert Atmosphere |
| Solid | 2-8°C or -20°C[] | Recommended | Recommended[] |
| In Solution | -20°C (short-term) | Essential[1] | Recommended |
Visualizing Degradation and Workflow
To better understand the factors influencing the stability of 14-Bromodaunorubicin, the following diagrams illustrate the key degradation pathways and a recommended experimental workflow.
Caption: Key factors contributing to the degradation of 14-Bromodaunorubicin.
Caption: A workflow for proper handling and use of 14-Bromodaunorubicin.
References
-
Beijnen, J. H., et al. (1986). Stability of doxorubicin, daunorubicin and epirubicin in plastic syringes and minibags. Journal of Parenteral Science and Technology, 40(5), 220-223. [Link]
-
National Center for Biotechnology Information. (n.d.). Daunorubicin. In PubChem. Retrieved from [Link]
- Arcamone, F., & Penco, S. (1991). U.S. Patent No. 5,008,380. Washington, DC: U.S.
-
Atanasova, A., et al. (2022). Understanding and evaluation of different degradation pathways and stability of drug product with active substance prone to chemical and physical degradation. ResearchGate. [Link]
-
Wood, M. J., Irwin, W. J., & Scott, D. K. (1990). Photodegradation of doxorubicin, daunorubicin and epirubicin measured by high-performance liquid chromatography. Journal of Clinical Pharmacy and Therapeutics, 15(4), 291-300. [Link]
-
European Chemical Bulletin. (2023). METHOD DEVELOPMENT AND VALIDATION OF DAUNORUBICIN BY RP HPLC. Eur. Chem. Bull., 12(Special Issue 7), 7665-7709. [Link]
-
Klener, J., et al. (2018). Anthracycline antibiotics derivate mitoxantrone—Destructive sorption and photocatalytic degradation. Molecules, 23(3), 663. [Link]
-
International Council for Harmonisation. (2022). Q14 Analytical Procedure Development. Retrieved from [Link]
-
Singh, S., et al. (2013). Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques. Journal of Pharmaceutical and Biomedical Analysis, 83, 199-208. [Link]
-
Al-Majidi, S. M. K., & Al-Azzawi, A. M. (2020). Synthesis, chemical hydrolysis and biological evaluation of doxorubicin carbamate derivatives for targeting cancer cell. Vitae, 27(1), 1-10. [Link]
Sources
- 1. Daunorubicin | C27H29NO10 | CID 30323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US5008380A - Process for the conversion of daunorubicin into doxorubicin - Google Patents [patents.google.com]
- 4. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability of doxorubicin, daunorubicin and epirubicin in plastic syringes and minibags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
An In Vitro Comparative Guide to Anthracycline Derivatives: Efficacy, Mechanism, and Cardiotoxicity
This guide provides a comprehensive in vitro comparison of several key anthracycline derivatives, offering researchers, scientists, and drug development professionals a detailed analysis of their relative performance. By delving into the experimental data, we aim to elucidate the nuanced differences in their cytotoxic efficacy, mechanisms of action, and crucially, their cardiotoxicity profiles. This document is designed to be a practical resource, providing not only comparative data but also the underlying experimental protocols to enable replication and further investigation.
Introduction: The Anthracycline Landscape
Anthracyclines have been a cornerstone of cancer chemotherapy for decades, prized for their broad-spectrum efficacy against a variety of hematological and solid tumors.[1] However, their clinical utility is often limited by significant side effects, most notably a cumulative, dose-dependent cardiotoxicity.[2] This has driven the development of a range of derivatives, each with structural modifications aimed at improving the therapeutic index by either enhancing anti-tumor activity, reducing toxicity, or both.
This guide will focus on an in vitro comparison of the following prominent anthracycline derivatives:
-
Doxorubicin: The archetypal anthracycline, widely used but with well-documented cardiotoxicity.
-
Epirubicin: An epimer of doxorubicin, designed to have a more favorable toxicity profile.[3]
-
Idarubicin: A derivative with increased lipophilicity, leading to enhanced cellular uptake and potency.[4]
-
Pixantrone: An aza-anthracenedione that exhibits reduced cardiotoxicity, potentially due to its altered interaction with iron and topoisomerase II isoforms.
-
Valrubicin: A derivative primarily used for the intravesical treatment of bladder cancer.[5]
-
Amonafide: A naphthalimide derivative that acts as a DNA intercalator and topoisomerase II inhibitor.[6]
We will explore their performance through the lens of key in vitro assays that dissect their cytotoxic potential, their impact on fundamental cellular processes, and their detrimental effects on cardiomyocytes.
Comparative Cytotoxicity: A Head-to-Head Analysis
The cornerstone of any anti-cancer drug evaluation is its ability to kill cancer cells. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. Below is a compilation of IC50 values for various anthracycline derivatives across a range of cancer cell lines, derived from multiple studies. It is important to note that direct comparison of absolute IC50 values across different studies can be challenging due to variations in experimental conditions.[7]
| Cell Line | Cancer Type | Doxorubicin (µM) | Epirubicin (µM) | Idarubicin (µM) | Pixantrone (µM) | Reference |
| K562 | Chronic Myelogenous Leukemia | 0.8 ± 0.06 | - | 0.41 ± 0.04 | - | [8] |
| MCF7 | Breast Adenocarcinoma | ~2-21 | - | - | - | [9][10] |
| HepG2 | Hepatocellular Carcinoma | 28.70 | - | - | - | [9] |
| IMR-32 | Neuroblastoma | Lower than Ellipticine | - | - | - | [8] |
| UKF-NB-4 | Neuroblastoma | Similar to Ellipticine | - | - | - | [8] |
| DU-145 | Prostate Carcinoma | - | - | - | 0.040 | [11] |
| PC-3 | Prostate Carcinoma | - | - | - | 0.086 | [11] |
| LNCaP | Prostate Carcinoma | - | - | - | 0.098 | [11] |
Key Insights from Cytotoxicity Data:
-
Idarubicin's Potency: In the K562 leukemia cell line, idarubicin demonstrates approximately twice the potency of doxorubicin.[8] This enhanced cytotoxicity is a recurring theme in many studies.
-
Cell Line Specificity: The efficacy of anthracyclines can vary significantly between different cancer cell types, highlighting the importance of selecting relevant cell models for specific research questions.[1][9]
-
Pixantrone's Activity: Pixantrone shows potent activity against prostate cancer cell lines at nanomolar concentrations.[11]
Mechanistic Deep Dive: How Anthracyclines Exert Their Effects
The anti-cancer activity of anthracyclines stems from a multi-pronged attack on cancer cells, primarily involving DNA damage and the induction of programmed cell death (apoptosis).
DNA Damage and Topoisomerase II Inhibition
A primary mechanism of action for most anthracyclines is the inhibition of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription.[12] By stabilizing the "cleavable complex" of topoisomerase II bound to DNA, these drugs lead to the accumulation of DNA double-strand breaks (DSBs), a highly lethal form of DNA damage.[13]
A critical distinction lies in the two isoforms of topoisomerase II: alpha (Top2α) and beta (Top2β). Top2α is highly expressed in proliferating cells and is considered the primary therapeutic target for the anti-cancer effects of anthracyclines.[14] Conversely, Top2β is more ubiquitously expressed, including in quiescent cardiomyocytes, and its inhibition is strongly implicated in the cardiotoxic side effects of these drugs.[14][15] Derivatives with a higher selectivity for Top2α over Top2β are hypothesized to have a better therapeutic index.
Induction of Apoptosis
The extensive DNA damage caused by anthracyclines triggers the intrinsic apoptotic pathway. This is characterized by the activation of a cascade of caspases, particularly the executioner caspases-3 and -7, which orchestrate the dismantling of the cell.
Cell Cycle Arrest
In response to DNA damage, cells activate checkpoint pathways that can lead to cell cycle arrest, providing time for DNA repair. If the damage is too severe, the cell is directed towards apoptosis. Anthracyclines, such as valrubicin and amonafide analogues, have been shown to induce a G2/M phase cell cycle arrest.[5][6]
The Achilles' Heel: Cardiotoxicity
The clinical use of anthracyclines is perpetually shadowed by their potential to cause irreversible heart damage. This toxicity is multifactorial, with the generation of reactive oxygen species (ROS) and the aforementioned inhibition of topoisomerase IIβ in cardiomyocytes being central mechanisms.
Reactive Oxygen Species (ROS) Generation
The quinone moiety of the anthracycline structure can undergo redox cycling, leading to the production of superoxide radicals and other ROS. Cardiomyocytes are particularly susceptible to this oxidative stress due to their high mitochondrial content and relatively low levels of antioxidant enzymes. This oxidative stress damages cellular components, including lipids, proteins, and DNA, and contributes to mitochondrial dysfunction.
Comparative ROS Production:
While direct, quantitative in vitro comparisons of ROS generation by all the discussed derivatives are limited, studies have suggested differences among them. For instance, some evidence indicates that epirubicin may generate fewer free radicals than doxorubicin at equimolar concentrations, potentially contributing to its improved cardiac safety profile.[2][16]
The Role of Topoisomerase IIβ
As previously mentioned, the inhibition of Top2β in cardiomyocytes is a key initiating event in anthracycline-induced cardiotoxicity.[15] This leads to DNA damage in these non-proliferating cells, triggering a cascade of events that culminates in apoptosis and cardiac dysfunction. Derivatives that exhibit a lower affinity for Top2β are therefore expected to be less cardiotoxic. Pixantrone, for example, is suggested to have a greater selectivity for Top2α, which may partly explain its reduced cardiotoxicity compared to doxorubicin.[17]
In Vitro Experimental Protocols
To facilitate further research and standardized comparisons, detailed step-by-step methodologies for key in vitro assays are provided below.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the anthracycline derivatives for 24, 48, or 72 hours. Include a vehicle-only control.
-
MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
Apoptosis Detection: Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of anthracycline derivatives for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic/necrotic.
DNA Damage Quantification: γH2AX Immunofluorescence
The phosphorylation of histone H2AX on serine 139 (γH2AX) is an early marker of DNA double-strand breaks.
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with anthracycline derivatives.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBST).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.
Conclusion and Future Directions
The in vitro data presented in this guide underscore the significant diversity among anthracycline derivatives. While they share a common mechanistic backbone, subtle structural modifications can lead to profound differences in their cytotoxic potency and, critically, their cardiotoxicity. Idarubicin stands out for its high potency, while epirubicin and pixantrone offer a potentially wider therapeutic window due to their reduced cardiotoxicity.
The continued development and refinement of in vitro models, particularly those utilizing human iPSC-derived cardiomyocytes, will be instrumental in the preclinical assessment of novel anthracycline analogues.[18] A deeper understanding of the differential interactions with topoisomerase II isoforms and the precise molecular pathways leading to cardiotoxicity will pave the way for the rational design of next-generation anthracyclines with enhanced efficacy and a superior safety profile. This guide serves as a foundational resource to inform such endeavors, providing both a comparative framework and the practical tools for further investigation.
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Comparison of pixantrone-based regimen (CPOP-R) with doxorubicin-based therapy (CHOP-R) for treatment of diffuse large B-cell lymphoma. (n.d.). PubMed. [Link]
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A COMPARATIVE STUDY OF CARDIOVASCULAR TOXICITY OF EPIRUBICIN AND DOXORUBICIN IN PATIENTS WITH BREAST CANCER. (2025). ResearchGate. [Link]
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The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells. (n.d.). National Institutes of Health. [Link]
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A Comparative Guide to the DNA Binding Affinity of Anthracyclines: An In-Depth Analysis for Researchers
For researchers, scientists, and professionals in drug development, a deep understanding of the molecular interactions underpinning a drug's efficacy is paramount. Anthracyclines, a cornerstone of many chemotherapeutic regimens, exert their potent anti-cancer effects primarily through their interaction with nuclear DNA. This guide provides a comprehensive comparison of the DNA binding affinities of four key anthracyclines: doxorubicin, daunorubicin, epirubicin, and idarubicin. We will delve into the structural nuances that govern these interactions, present supporting experimental data, and provide detailed protocols for the methodologies used to determine these crucial biophysical parameters.
The Central Role of DNA Intercalation in Anthracycline Cytotoxicity
The anticancer activity of anthracyclines is multifaceted, but their ability to intercalate into DNA is a primary mechanism of action.[1] This process involves the insertion of the planar anthracycline molecule between the base pairs of the DNA double helix.[2] This intercalation leads to a cascade of cytotoxic events, including the inhibition of DNA replication and transcription, and the generation of DNA strand breaks through the interference with topoisomerase II enzymes.[2][3] The stability of the drug-DNA complex, quantified by the binding affinity, is therefore a critical determinant of the drug's biological activity.
The binding of anthracyclines to DNA is a complex process influenced by both the planar aglycone ring system, which inserts between the DNA base pairs, and the amino sugar moiety, which interacts with the DNA backbone.[3] These interactions are governed by a combination of forces, including hydrogen bonding, electrostatic interactions, and van der Waals forces.
Comparative Analysis of DNA Binding Affinities
The DNA binding affinities of anthracyclines are typically quantified by the association constant (Kₐ), with a higher Kₐ value indicating a stronger binding affinity. The following table summarizes experimentally determined Kₐ values for doxorubicin, daunorubicin, epirubicin, and idarubicin. It is crucial to note that these values can vary depending on the experimental conditions, such as temperature, pH, ionic strength of the buffer, and the source and sequence of the DNA used.
| Anthracycline | Association Constant (Kₐ) (M⁻¹) | Experimental Conditions | Reference(s) |
| Doxorubicin | 0.13 - 0.16 x 10⁶ | 37°C, in the presence of 10% serum | [4] |
| Daunorubicin | 0.10 - 0.12 x 10⁶ | 37°C, in the presence of 10% serum | [4] |
| Epirubicin | 3.8 x 10⁵ | Not specified | |
| Idarubicin | 2.1 x 10⁴ | Not specified | [5] |
Insights from the Data:
-
Doxorubicin and Daunorubicin: These two foundational anthracyclines exhibit high and comparable DNA binding affinities. The slight edge of doxorubicin's affinity may be attributed to the hydroxyl group at the C-14 position, which can form an additional hydrogen bond with the DNA backbone.
-
Epirubicin: As an epimer of doxorubicin, differing only in the stereochemistry of the 4'-hydroxyl group on the daunosamine sugar, epirubicin also demonstrates strong DNA binding. Some studies suggest its affinity is comparable to or slightly lower than that of doxorubicin.
-
Idarubicin: The significantly lower binding constant reported for idarubicin is noteworthy.[5] Described as a "moderate binder," its high lipophilicity is a distinguishing feature that influences its cellular uptake and overall cytotoxic profile.[6][7] It is important to consider that while the direct DNA binding affinity might be lower, its increased lipophilicity can lead to higher intracellular concentrations, contributing to its potent anticancer activity.[7]
Structural Basis for a Spectrum of Affinities
The subtle yet significant structural differences among these anthracyclines directly impact their interaction with DNA.
-
Doxorubicin vs. Daunorubicin: The key difference is the hydroxyl group on the C-14 side chain of doxorubicin, which is absent in daunorubicin. This hydroxyl group can participate in an additional hydrogen bond with the DNA backbone, contributing to a slightly higher binding affinity for doxorubicin.
-
Doxorubicin vs. Epirubicin: Epirubicin is the 4'-epimer of doxorubicin, meaning the hydroxyl group at the 4' position of the amino sugar has a different spatial orientation. This alteration can affect the precise positioning of the sugar moiety in the minor groove of DNA, potentially leading to subtle differences in binding affinity and a noted difference in the drug's cardiotoxicity profile.
-
Daunorubicin vs. Idarubicin: Idarubicin is a more lipophilic analogue of daunorubicin, lacking the methoxy group at the C-4 position of the aglycone ring. This increased lipophilicity enhances its ability to cross cell membranes, leading to higher intracellular accumulation. While its reported intrinsic DNA binding affinity is lower, its overall cytotoxicity is potent, highlighting the complex interplay between DNA binding and other pharmacokinetic properties.
Experimental Protocols for Determining DNA Binding Affinity
Accurate and reproducible measurement of DNA binding affinity is crucial for the preclinical evaluation of novel drug candidates. Here, we provide detailed, step-by-step methodologies for two common techniques: UV-Visible Spectrophotometric Titration and Fluorescence Quenching Assay.
UV-Visible Spectrophotometric Titration
This technique relies on the change in the absorbance spectrum of the anthracycline upon binding to DNA.
Principle: The intercalation of the anthracycline chromophore into the DNA helix alters its electronic environment, leading to changes in its UV-Visible absorption spectrum, typically hypochromism (a decrease in absorbance) and a bathochromic shift (a shift to a longer wavelength). By systematically titrating a solution of the drug with increasing concentrations of DNA, the binding constant can be determined.[8]
Step-by-Step Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of the anthracycline of known concentration in a suitable buffer (e.g., Tris-HCl buffer, pH 7.4).
-
Prepare a stock solution of high-purity DNA (e.g., calf thymus DNA) in the same buffer. Determine the DNA concentration accurately by measuring the absorbance at 260 nm (using an extinction coefficient of 6600 M⁻¹cm⁻¹ per nucleotide).
-
-
Spectrophotometric Measurements:
-
Set up a series of experiments where the concentration of the anthracycline is kept constant, and the concentration of DNA is incrementally increased.
-
For each sample, record the UV-Visible absorption spectrum over a relevant wavelength range (e.g., 300-600 nm for anthracyclines).
-
Use a reference cuvette containing the corresponding concentration of DNA in the buffer to correct for the absorbance of DNA itself.
-
-
Data Analysis:
-
Monitor the change in absorbance at the wavelength of maximum absorbance (λₘₐₓ) of the free drug.
-
The binding constant (Kₐ) can be calculated using the Wolfe-Shimer equation or by plotting the data using a Scatchard plot.
-
Fluorescence Quenching Assay
This method takes advantage of the intrinsic fluorescence of anthracyclines and its quenching upon DNA intercalation.
Principle: Anthracyclines are fluorescent molecules. Upon intercalation into the DNA double helix, the fluorescence of the anthracycline is often quenched due to the interaction with the DNA bases. The extent of this quenching is proportional to the fraction of the drug that is bound to DNA.
Step-by-Step Protocol:
-
Preparation of Solutions:
-
Prepare stock solutions of the anthracycline and DNA in a suitable buffer, as described for the UV-Vis titration method.
-
-
Fluorescence Measurements:
-
Set the excitation and emission wavelengths specific to the anthracycline being studied (e.g., for doxorubicin, excitation at ~480 nm and emission at ~590 nm).
-
In a fluorometer cuvette, place a solution of the anthracycline at a fixed concentration.
-
Record the initial fluorescence intensity (F₀).
-
Add successive aliquots of the DNA stock solution to the cuvette, allowing the system to equilibrate after each addition.
-
Record the fluorescence intensity (F) after each addition of DNA.
-
-
Data Analysis:
-
The fluorescence quenching data can be analyzed using the Stern-Volmer equation to determine the quenching constant.
-
The binding constant (Kₐ) and the number of binding sites can be obtained by plotting log[(F₀-F)/F] versus log[DNA].
-
Visualizing the Molecular Interactions and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of anthracycline intercalation and the workflow of a typical DNA binding experiment.
Caption: Mechanism of Anthracycline DNA Intercalation and Cytotoxicity.
Caption: General Workflow for Determining Drug-DNA Binding Affinity.
Conclusion
The DNA binding affinity of anthracyclines is a critical parameter that underpins their potent anticancer activity. While doxorubicin, daunorubicin, and epirubicin exhibit high and relatively similar affinities for DNA, idarubicin presents a more complex profile where high lipophilicity likely compensates for a lower intrinsic binding constant to achieve potent cytotoxicity. The choice of experimental methodology and careful control of reaction conditions are paramount for obtaining accurate and comparable binding data. This guide provides a foundational understanding and practical protocols to aid researchers in the continued exploration and development of this vital class of chemotherapeutic agents.
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What is the mechanism of Idarubicin Hydrochloride? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]
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Formation and longevity of idarubicin-induced DNA topoisomerase II cleavable complexes in K562 human leukaemia cells. (n.d.). PubMed. Retrieved from [Link]
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Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines. (2019, April 4). PubMed Central. Retrieved from [Link]
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DOT Language. (2024, September 28). Graphviz. Retrieved from [Link]
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Structural investigation of idarubicin-DNA interaction: spectroscopic and molecular docking study. (2013, May 31). PubMed. Retrieved from [Link]
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In vitro DNA binding studies of anticancer drug idarubicin using spectroscopic techniques. (n.d.). Retrieved from [Link]
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Drawing graphs with dot. (2015, January 5). Graphviz. Retrieved from [Link]
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Structural investigation of Idarubicin DNA interaction: Spectroscopic and Molecular Docking study. (n.d.). ResearchGate. Retrieved from [Link]
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Doxorubicin, DNA torsion, and chromatin dynamics. (n.d.). PubMed Central. Retrieved from [Link]
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ABSORBANCE SPECTROSCOPY AND LIGAND BINDING: SEEING IS BELIEVING. (n.d.). Retrieved from [Link]
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Determination of the drug-DNA binding modes using fluorescence-based assays. (2012, March 15). PubMed. Retrieved from [Link]
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Spectroscopic and electrochemical monitoring on the binding of idarubicin as a chemotherapy drug with DS-DNA. (n.d.). ResearchGate. Retrieved from [Link]
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UV/Vis Absorbance spectroscopy for the study of ligand binding. (n.d.). Retrieved from [Link]
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Coversheet. (n.d.). Pure. Retrieved from [Link]
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A Side-by-Side Analysis of 14-Halo-Derivatives of Daunorubicin: A Guide for Researchers
In the landscape of cancer chemotherapy, anthracyclines like daunorubicin stand as a cornerstone in the treatment of various hematological malignancies.[1] The relentless pursuit of enhancing therapeutic efficacy while mitigating dose-limiting toxicities has led to extensive structural modifications of the daunorubicin scaffold. Among these, the derivatization at the C-14 position has emerged as a promising strategy. This guide provides a comprehensive side-by-side analysis of 14-halo-derivatives of daunorubicin, offering researchers, scientists, and drug development professionals a detailed comparison of their synthesis, biological performance, and underlying structure-activity relationships, supported by experimental data.
The Rationale for C-14 Halogenation: Seeking Enhanced Antitumor Activity
Daunorubicin exerts its cytotoxic effects primarily through two synergistic mechanisms: intercalation into DNA and inhibition of topoisomerase II.[2][3] This dual action leads to the stabilization of the DNA-topoisomerase II complex, resulting in DNA strand breaks and ultimately, apoptosis.[3] However, the clinical utility of daunorubicin is often hampered by issues such as cardiotoxicity and the development of drug resistance.
Modification at the C-14 position of the aglycone moiety presents a strategic approach to modulate the physicochemical and biological properties of the parent molecule. The introduction of a halogen atom (Fluorine, Chlorine, Bromine, or Iodine) at this position can influence the molecule's lipophilicity, electronic distribution, and steric hindrance, thereby potentially altering its interaction with biological targets and leading to improved antitumor activity and a more favorable therapeutic window.
Synthesis of 14-Halo-Daunorubicin Derivatives
The synthesis of 14-halo-derivatives of daunorubicin typically proceeds via the halogenation of the C-14 position of daunorubicin or a protected intermediate. A common precursor for these syntheses is 14-bromodaunorubicin, which can be prepared by treating daunorubicin with bromine.[4] From this key intermediate, other halogenated derivatives can be synthesized. For instance, 14-fluorodoxorubicin has been synthesized from 14-bromodaunorubicin through nucleophilic substitution.[4] The general synthetic approach involves the reaction of a suitable halogenating agent with a protected or unprotected daunorubicin molecule.[5]
Caption: General synthetic workflow for 14-halo-daunorubicin derivatives.
Comparative Biological Performance: A Data-Driven Analysis
Table 1: Overview of Biological Activities of 14-Halo-Daunorubicin Derivatives
| Derivative | Cytotoxicity (Relative to Daunorubicin) | Topoisomerase II Inhibition | DNA Binding Affinity | Key Findings & References |
| 14-Fluoro-daunorubicin | Potentially comparable or slightly enhanced | Expected to be a potent inhibitor | Likely similar to daunorubicin | Synthesis reported, further comparative biological data needed.[4] |
| 14-Chloro-daunorubicin | Generally reported to be less active in vivo | Likely inhibits topoisomerase II | Expected to intercalate into DNA | A study on 14-chlorrubomycin (a derivative) showed it to be inferior to the parent antibiotic in vivo.[6] |
| 14-Bromo-daunorubicin | Serves as a key synthetic intermediate | Potent inhibitor | Strong DNA intercalator | Widely used as a precursor for other C-14 derivatives.[4] |
| 14-Iodo-daunorubicin | Data not readily available | Expected to be a potent inhibitor | Likely similar to daunorubicin | Synthesis from daunorubicin via halogenation has been described.[7] |
Note: The information in this table is synthesized from multiple sources and direct comparative studies are limited. Further research is required for a definitive side-by-side quantitative analysis.
Structure-Activity Relationship (SAR)
The nature of the halogen substituent at the C-14 position plays a crucial role in determining the biological activity of the daunorubicin derivative. The following factors are key to understanding the structure-activity relationship:
-
Electronegativity and Bond Strength: The high electronegativity of fluorine can lead to a more stable C-F bond, potentially altering the reactivity and metabolic stability of the molecule.
-
Atomic Size and Steric Hindrance: The increasing size of the halogen atom from fluorine to iodine can introduce steric hindrance, which may affect the drug's ability to intercalate into DNA or bind to the topoisomerase II enzyme.
-
Lipophilicity: Halogenation generally increases the lipophilicity of the molecule, which can influence its membrane permeability and cellular uptake.
Caption: Structure-activity relationship of 14-halo-daunorubicins.
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental protocols are essential.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with various concentrations of the 14-halo-daunorubicin derivatives and a vehicle control. Incubate for a predetermined period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each compound.
In Vitro Topoisomerase II Inhibition: Decatenation Assay
This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing kDNA, assay buffer (containing ATP and MgCl2), and the test compound at various concentrations.
-
Enzyme Addition: Add human topoisomerase IIα to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the catenated and decatenated kDNA.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The inhibition of decatenation is observed as a decrease in the amount of decatenated minicircles.
Caption: Workflow for the in vitro topoisomerase II decatenation assay.
Conclusion and Future Directions
The halogenation of daunorubicin at the C-14 position represents a viable strategy for the development of novel anthracycline analogs with potentially improved therapeutic properties. While existing data suggests that C-14 modification can influence biological activity, a comprehensive and direct comparative study of a homologous series of 14-halo-derivatives is warranted to fully elucidate the structure-activity relationships. Such studies, employing standardized and robust experimental protocols as outlined in this guide, will be instrumental in identifying lead candidates with enhanced cytotoxicity and a more favorable safety profile for further preclinical and clinical development. Future research should also focus on elucidating the precise molecular interactions of these derivatives with DNA and topoisomerase II to guide the rational design of next-generation anthracycline chemotherapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
